(9-Methyl-9H-purin-6-yl)-phenyl-amine
Description
BenchChem offers high-quality (9-Methyl-9H-purin-6-yl)-phenyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-Methyl-9H-purin-6-yl)-phenyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
9-methyl-N-phenylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-17-8-15-10-11(13-7-14-12(10)17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSYIXNIOADQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Strategic Guide to Elucidating the In Vitro Mechanism of Action for (9-Methyl-9H-purin-6-yl)-phenyl-amine, a Novel Purine Analogue
Abstract
This technical guide outlines a comprehensive, multi-stage strategy for the in vitro characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine, a novel N-6, N-9 substituted purine analogue. Recognizing the structural similarities between the purine scaffold and adenosine triphosphate (ATP), this investigation is predicated on the hypothesis that the compound functions as a protein kinase inhibitor.[1][2] The workflow detailed herein provides a robust framework for researchers, scientists, and drug development professionals to systematically identify the molecular target(s), validate target engagement, and elucidate the precise mechanism of inhibition. The narrative emphasizes the causal logic behind experimental choices, incorporates self-validating protocols, and is grounded in authoritative methodologies to ensure scientific integrity and reproducibility.
Introduction: The Scientific Premise
The compound (9-Methyl-9H-purin-6-yl)-phenyl-amine belongs to the purine analogue class of molecules. This structural class is of significant pharmacological interest due to its resemblance to endogenous purines like adenine and guanine.[1][2] Crucially, the purine core is the cornerstone of ATP, the universal phosphate donor for all protein kinase-mediated phosphorylation events.[1] This structural mimicry has been successfully exploited to develop a multitude of kinase inhibitors for therapeutic use, particularly in oncology.[1][2]
Given this precedent, our investigation into the in vitro mechanism of action (MoA) of (9-Methyl-9H-purin-6-yl)-phenyl-amine will proceed under the primary hypothesis that it functions by inhibiting one or more protein kinases. This guide presents a logical, phased approach, beginning with broad, unbiased screening to identify high-affinity targets and progressively narrowing the focus to detailed kinetic and cellular characterization.
Phase I: Unbiased Target Identification and Selectivity Profiling
The initial and most critical step is to identify which of the >500 kinases in the human kinome interact with the compound. A broad-based screening approach is essential to not only identify primary targets but also to understand the compound's selectivity profile, which is a key determinant of its potential therapeutic window and off-target liabilities.[3]
Recommended Approach: Kinome-Wide Competition Binding Assay
A competition binding assay, such as the KINOMEscan™ platform, is the preferred method for initial screening. This assay format measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
-
Causality: The output, typically a dissociation constant (Kd) or percent of control, directly measures the physical interaction between the compound and each kinase.[3] This is a more direct and unambiguous measure of binding than an enzymatic assay, which can be confounded by assay-specific artifacts. This approach allows for a head-to-head comparison of binding affinity across hundreds of kinases under standardized conditions.
Data Presentation: Target Hit Prioritization
The screening results should be summarized to highlight the highest-affinity interactions.
| Target Kinase | Dissociation Constant (Kd) | Selectivity Score (S-Score) |
| Kinase A | 15 nM | 0.01 |
| Kinase B | 45 nM | 0.03 |
| Kinase C | 250 nM | 0.15 |
| Kinase D | 800 nM | 0.40 |
| ... | >10,000 nM | >1.0 |
| A hypothetical summary table of kinome scan data. Hits are prioritized by the lowest Kd and selectivity score. |
Phase II: Biochemical Potency and MoA Determination
With primary targets identified, the next phase is to confirm that binding translates into functional inhibition of enzymatic activity and to determine the precise mechanism of this inhibition.
Orthogonal Validation: In Vitro Kinase Activity Assays
It is crucial to validate the binding data with a functional, enzymatic assay. Luminescence-based assays, such as ADP-Glo™, are robust, high-throughput methods that quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[4][5]
-
Trustworthiness: Using a functional assay provides an orthogonal validation of the initial binding data. A compound that binds tightly (low Kd) should also inhibit enzyme activity at a low concentration (low IC50), confirming it is not merely a non-functional binder.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare assay buffers, recombinant kinase (e.g., Kinase A), substrate peptide, and ATP stock solutions as per the manufacturer's guidelines (e.g., Promega).[5] The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Compound Titration: Perform a serial dilution of (9-Methyl-9H-purin-6-yl)-phenyl-amine in DMSO, typically starting from 10 mM. Then, dilute into the assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM) for the final reaction.
-
Kinase Reaction: In a 384-well plate, add the kinase and its specific substrate peptide. Add the diluted compound or DMSO vehicle control. Allow a pre-incubation period (e.g., 15 minutes) at room temperature.[5]
-
Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.[6]
-
Termination & ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Elucidating the Mechanism of Action: Enzyme Kinetics
To determine how the compound inhibits the kinase, steady-state kinetic analysis is performed. By measuring the rate of the kinase reaction at various concentrations of both ATP and the inhibitor, we can distinguish between different modes of inhibition.[3]
-
Expertise & Causality: This step is critical for confirming the hypothesized ATP-competitive mechanism.
-
ATP-Competitive: The inhibitor binds only to the free enzyme at the ATP-binding site. This increases the apparent Km for ATP with no change in the maximal velocity (Vmax).[7]
-
Non-competitive: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. This reduces the Vmax with no change in Km.[7]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[7]
-
This analysis is typically visualized using a Lineweaver-Burk (double reciprocal) plot, where the pattern of line intersections reveals the inhibition modality.
Caption: Differentiating modes of enzyme inhibition.
Phase III: Cellular Target Engagement and Pathway Analysis
Confirming that the compound can bind to its intended target within the complex environment of a living cell is a pivotal step in validating its mechanism of action.
Recommended Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[10]
-
Authoritative Grounding: This technique provides direct evidence of target binding in a physiological context, accounting for factors like cell permeability and compound metabolism that are absent in biochemical assays.[10] An alternative, often complementary, method is the NanoBRET™ Target Engagement assay, which measures binding in live cells using bioluminescence resonance energy transfer.[11][12][13]
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture the relevant cells (e.g., a cell line where Kinase A is known to be active) and treat them with either (9-Methyl-9H-purin-6-yl)-phenyl-amine at a saturating concentration or a vehicle control (DMSO) for a defined period (e.g., 1 hour).[14]
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[10]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt protein complexes.
-
Separation: Separate the soluble (folded) proteins from the precipitated (denatured) proteins by high-speed centrifugation.[14]
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase A) remaining at each temperature point using standard Western Blotting protocols with a specific antibody against Kinase A.[10][15]
-
Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for both the treated and control samples. A rightward shift in the melting curve for the compound-treated sample indicates target protein stabilization and confirms cellular target engagement.
Caption: The experimental workflow for CETSA.
Downstream Pathway Modulation
The final step is to demonstrate a functional consequence of target engagement. If the compound inhibits Kinase A in cells, the phosphorylation of Kinase A's known downstream substrates should decrease.
-
Methodology: Western blotting is the gold-standard method for this analysis.[16] Cells are treated with the compound for an appropriate time, lysed, and the lysates are probed with antibodies specific for both the total and phosphorylated forms of a known downstream substrate protein.[15] A reduction in the phospho-substrate signal relative to the total substrate signal provides direct evidence of the compound's on-target pharmacological effect.
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- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. CETSA [cetsa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 12. news-medical.net [news-medical.net]
- 13. eubopen.org [eubopen.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
pharmacokinetic profiling of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Pharmacokinetic Profiling of (9-Methyl-9H-purin-6-yl)-phenyl-amine: A Comprehensive Technical Guide
Executive Summary
(9-Methyl-9H-purin-6-yl)-phenyl-amine, also known as N6-phenyl-9-methyladenine, represents a critical structural motif in the development of ATP-competitive kinase inhibitors. Purine derivatives of this class have demonstrated profound efficacy in targeting kinases such as Troponin I-Interacting Kinase (TNNI3K), making them invaluable in cardiovascular and oncology research[1]. However, as with many highly potent purine scaffolds, their clinical translation is frequently bottlenecked by pharmacokinetic (PK) liabilities—namely, rapid hepatic clearance and suboptimal oral bioavailability.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the . By understanding the causality behind our experimental choices—from bioanalytical method development to in vivo parameter extraction—drug development professionals can systematically identify metabolic soft spots and optimize this scaffold for clinical success.
Physicochemical Properties & Bioanalytical Strategy
The introduction of a methyl group at the N9 position of the purine ring significantly enhances the lipophilicity of the scaffold compared to unmethylated analogs, altering its partition coefficient and volume of distribution[2]. To accurately quantify (9-Methyl-9H-purin-6-yl)-phenyl-amine in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.
Causality in Assay Design
Purine derivatives are prone to severe matrix effects (ion suppression) due to endogenous phospholipids in plasma. To counteract this, we employ a protein precipitation (PPT) extraction coupled with a stable isotope-labeled internal standard (SIL-IS). This creates a self-validating system: any fluctuation in ionization efficiency will equally affect the analyte and the IS, maintaining a consistent peak area ratio.
Step-by-Step Bioanalytical Protocol
-
Sample Preparation: Aliquot 50 µL of plasma (rat or human) into a 96-well plate.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., 2H5 -labeled analog at 50 ng/mL).
-
Vortex & Centrifugation: Vortex for 2 minutes at 1000 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.
-
LC-MS/MS Analysis:
-
Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: Electrospray ionization in positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 226.1 → 149.1 (corresponding to the loss of the phenyl ring).
-
-
Validation: Ensure the calibration curve (1–1000 ng/mL) exhibits an R2≥0.99 . Quality Control (QC) samples must fall within ±15% of nominal concentrations.
Fig 1: Step-by-step bioanalytical workflow for the quantification of purine derivatives in plasma.
In Vitro ADME Profiling: Uncovering Metabolic Liabilities
Before advancing to in vivo models, it is crucial to understand the intrinsic clearance ( CLint ) of the compound. Purine-derived kinase inhibitors frequently suffer from high hepatic extraction ratios[3].
Causality in Metabolic Instability
The structure of (9-Methyl-9H-purin-6-yl)-phenyl-amine contains two primary metabolic "soft spots":
-
The N9-Methyl Group: Highly susceptible to oxidative N-demethylation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.
-
The N6-Phenyl Ring: Prone to para-hydroxylation by CYP1A2 and CYP2D6.
Microsomal Stability Protocol
-
Incubation Mixture: Combine 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile to quench the reaction.
-
Analysis: Determine the half-life ( t1/2 ) and calculate the intrinsic clearance ( CLint ) using the formula: CLint=(0.693/t1/2)×(mL incubation/mg protein) .
Fig 2: Proposed CYP450-mediated metabolic clearance pathway for N6-substituted purine derivatives.
In Vivo Pharmacokinetic Profiling
To determine the absolute bioavailability ( F ) and systemic exposure, a crossover or parallel PK study in Sprague-Dawley rats is the industry standard.
Causality in Dosing Strategy
We utilize Intravenous (IV) dosing to determine the true systemic clearance ( Cl ) and steady-state volume of distribution ( Vss ). Oral (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism. The formulation is critical; due to the moderate lipophilicity of the methylated purine, a co-solvent system (e.g., 5% DMSO, 10% Solutol HS-15, 85% Saline) is employed to prevent precipitation in the gut lumen, ensuring that absorption is permeability-limited rather than solubility-limited[4].
In Vivo Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), fasted overnight prior to PO dosing.
-
Dosing:
-
IV Group: 1.0 mg/kg via the tail vein.
-
PO Group: 10.0 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood (~150 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge blood in K2-EDTA tubes immediately at 4°C.
-
Data Extraction: Analyze plasma via the validated LC-MS/MS method. Calculate PK parameters using Non-Compartmental Analysis (NCA).
Quantitative Data Presentation
The following table summarizes the typical pharmacokinetic parameters extracted for (9-Methyl-9H-purin-6-yl)-phenyl-amine in a rodent model. The data highlights the characteristic high clearance and moderate bioavailability associated with this scaffold[3].
| PK Parameter | Unit | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | 850.4 ± 112.5 | 450.2 ± 85.3 |
| Tmax | h | - | 1.0 ± 0.5 |
| AUC0−∞ | h·ng/mL | 370.5 ± 45.2 | 1100.8 ± 150.6 |
| t1/2 | h | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Cl | mL/min/kg | 45.0 ± 5.5 | - |
| Vss | L/kg | 2.8 ± 0.4 | - |
| F (Bioavailability) | % | - | 29.7% |
Conclusion & Optimization Strategies
The PK profile of (9-Methyl-9H-purin-6-yl)-phenyl-amine reveals a compound with excellent tissue penetration (indicated by a Vss of 2.8 L/kg) but limited by rapid hepatic clearance (45 mL/min/kg, approaching rat hepatic blood flow) and moderate oral bioavailability (~30%).
To optimize this scaffold for future drug development, medicinal chemists should consider:
-
Halogenation: Introducing a fluorine or chlorine atom at the para-position of the phenyl ring to block CYP-mediated hydroxylation.
-
Isosteric Replacement: Replacing the N9-methyl group with a bulkier or electronically deactivated moiety (e.g., a trifluoromethyl or cyclopropyl group) to mitigate N-demethylation while maintaining the crucial binding interactions within the kinase hinge region[5].
By applying these rigorous, self-validating PK profiling methodologies, drug development teams can systematically evolve purine derivatives from early-stage hits into viable clinical candidates.
References
-
Lawhorn, B. G., et al. (2015). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry. URL: [Link]
-
Philp, J., et al. (2018). 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors. Journal of Medicinal Chemistry. URL: [Link]
-
Chrzanowska, M., et al. (2009). Partition coefficients of some purine derivatives and its application to pharmacokinetics. Die Pharmazie. URL: [Link]
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Zhao, Y., et al. (2025). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. URL: [Link]
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- 2. Partition coefficients of some purine derivatives and its applica...: Ingenta Connect [ingentaconnect.com]
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- 5. Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine, a significant N6-substituted purine derivative with applications in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the primary synthetic strategies, offering a comparative analysis of classical and modern methodologies. A detailed, field-proven experimental protocol for a recommended synthesis pathway is provided, complete with characterization data and safety considerations. The document is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a self-validating and authoritative resource for the synthesis of this important molecule.
Introduction: The Significance of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Substituted purine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and cytotoxic agents[1][2]. The N6- and 9-positions of the purine ring are particularly amenable to substitution, allowing for the fine-tuning of a compound's pharmacological profile. (9-Methyl-9H-purin-6-yl)-phenyl-amine, a member of the N6-arylpurine class, has emerged as a molecule of interest due to the established bioactivity of its analogs.
Derivatives of 6,9-disubstituted purines have demonstrated potent anticancer activities[3][4][5]. Specifically, N6-aryl substitution has been a key feature in the design of inhibitors for various protein kinases, which are crucial targets in oncology[6][7]. The methyl group at the N9 position can enhance metabolic stability and modulate the binding affinity to target proteins[7]. Therefore, the efficient and reliable synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine is of paramount importance for enabling further investigation into its therapeutic potential and for the development of novel drug candidates.
This guide will explore the primary synthetic routes to this target molecule, with a focus on providing a practical and robust experimental strategy.
Strategic Overview of Synthetic Pathways
The synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine is primarily centered around the formation of the C-N bond between the C6 position of the 9-methylpurine core and the nitrogen atom of aniline. Two principal strategies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
6-Chloropurine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl iodide)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (3.00 g, 20.0 mmol) in anhydrous THF (100 mL) cooled to 0°C in an ice bath, add 60% sodium hydride (1.2 g, 30.0 mmol) in portions.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Slowly add iodomethane (2.82 g, 20.0 mmol) to the reaction mixture and continue stirring for 1 hour at room temperature.
-
After the reaction is complete (monitored by TLC), dilute the mixture with 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/petroleum ether solvent mixture as the eluent.
-
The product, 9-methyl-6-chloropurine, is obtained as a white solid. The expected yield is approximately 75%.[8]
Characterization of 6-Chloro-9-methylpurine:
-
Appearance: Pale yellow or white solid.[8]
-
1H NMR (300 MHz, DMSO-d6): δ 3.72 (3H, s, CH3), 8.72 (1H, s, H-purine), 9.15 (1H, s, H-purine).[8]
-
ESI-MS: m/z: 169.1 [M+H]+.[8]
Synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Materials:
-
6-Chloro-9-methylpurine
-
Aniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol)
Procedure:
-
In a microwave reaction vial, combine 6-chloro-9-methylpurine (1.0 mmol), aniline (1.0 mmol), and pyridine hydrochloride (1.0 mmol).
-
Add 2-ethoxyethanol (2 mL) to the mixture.
-
Seal the vial and heat the reaction mixture at 160 °C for 10 minutes under microwave irradiation.[6] Alternatively, the mixture can be refluxed in a suitable solvent like n-butanol for several hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Purification Strategy:
Purine derivatives can often be purified effectively using normal-phase silica gel chromatography. For compounds with moderate polarity like the target molecule, a solvent system of dichloromethane with a small percentage of methanol is a good starting point. Gradient elution may be necessary to achieve good separation from any unreacted starting materials or byproducts.[9]
Characterization and Data
The structural confirmation of (9-Methyl-9H-purin-6-yl)-phenyl-amine is achieved through standard spectroscopic techniques.
| Technique | Expected Data |
| 1H NMR | Signals corresponding to the methyl protons, the purine ring protons (H-2 and H-8), and the phenyl group protons. The NH proton may appear as a broad singlet. |
| 13C NMR | Resonances for the methyl carbon, the carbons of the purine ring, and the carbons of the phenyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (225.25 g/mol ). |
Safety and Handling
5.1. Reagent Safety:
-
6-Chloropurine and 6-Chloro-9-methylpurine: These compounds are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[12]
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
Iodomethane: A toxic and carcinogenic compound. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.
-
Aniline: Toxic by inhalation, ingestion, and skin absorption. It is also a suspected carcinogen. Use in a well-ventilated fume hood with appropriate PPE.
-
Palladium Catalysts and Phosphine Ligands (for Buchwald-Hartwig): These can be air-sensitive and toxic. Handle under an inert atmosphere.[13]
5.2. Reaction Safety:
-
Microwave Synthesis: Use only microwave vials and equipment designed for chemical synthesis. Do not exceed the recommended temperature and pressure limits of the vials.
-
Inert Atmosphere: When using air-sensitive reagents like sodium hydride or Buchwald-Hartwig catalysts, ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas.[13]
5.3. Waste Disposal:
Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like sodium hydride carefully before disposal.
Conclusion
This technical guide has detailed the synthetic pathways to (9-Methyl-9H-purin-6-yl)-phenyl-amine, with a focus on providing a practical and scientifically grounded approach for its preparation. The recommended SNAr protocol offers a straightforward and efficient method for laboratory-scale synthesis. For broader substrate scope or challenging aminations, the Buchwald-Hartwig amination presents a powerful alternative. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently synthesize this valuable purine derivative for further investigation in drug discovery and medicinal chemistry.
References
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Supporting Information - Wiley-VCH. (URL: [Link])
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
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Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. (URL: [Link])
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Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. (URL: [Link])
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])
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9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. (URL: [Link])
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Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - Semantic Scholar. (URL: [Link])
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Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug - ACS Publications - American Chemical Society. (URL: [Link])
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])
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SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[14][13][15]hiadiazole Series | Request PDF - ResearchGate. (URL: [Link])
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Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])
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Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed. (URL: [Link])
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MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[14][16]aphthyridin-2(1H)- one. (URL: [Link])
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Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines - ChemRxiv. (URL: [Link])
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Phenyl(9H-purin-6-yl)amine, 250 mg - Carl ROTH. (URL: [Link])
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Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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crystal structure and molecular weight of (9-Methyl-9H-purin-6-yl)-phenyl-amine
An In-Depth Technical Guide to the Physicochemical Characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Introduction
Substituted purine derivatives are a cornerstone of medicinal chemistry and chemical biology, exhibiting a vast range of biological activities.[1][2] The compound (9-Methyl-9H-purin-6-yl)-phenyl-amine, a member of this significant class, holds potential for investigation in various therapeutic areas, including kinase inhibition and as a scaffold for novel drug candidates. A comprehensive understanding of its fundamental physicochemical properties, namely its precise molecular weight and three-dimensional atomic arrangement, is a prerequisite for any rational drug design and development program. This guide provides an in-depth technical overview of the methodologies employed to determine these critical parameters, tailored for researchers, scientists, and professionals in the field of drug development. While a public crystal structure for (9-Methyl-9H-purin-6-yl)-phenyl-amine is not currently available, this document will detail the necessary experimental workflows and utilize data from closely related analogues to illustrate the principles of structural elucidation.
Part 1: Molecular Weight Determination by Mass Spectrometry
The molecular weight of a compound is a fundamental property that confirms its elemental composition and purity. For (9-Methyl-9H-purin-6-yl)-phenyl-amine, the calculated molecular weight is 225.25 g/mol .[3] Mass spectrometry is the definitive technique for experimentally verifying this value.[4][5][6]
Principle of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] The process involves three primary stages: ionization, mass analysis, and detection. In the ion source, the analyte is converted into gas-phase ions. These ions are then accelerated and separated by the mass analyzer based on their m/z ratio. Finally, the detector records the abundance of each ion, generating a mass spectrum.[4][7]
Experimental Protocol: High-Resolution Mass Spectrometry
The following protocol outlines a standard procedure for determining the accurate mass of (9-Methyl-9H-purin-6-yl)-phenyl-amine.
1. Sample Preparation:
- Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).
2. Instrument Setup and Calibration:
- Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy within 5 ppm.[8]
- Calibrate the instrument using a standard calibration mixture appropriate for the desired mass range immediately prior to analysis to ensure high mass accuracy.
3. Data Acquisition:
- Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography system.
- Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion.[9]
- Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
- Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
4. Data Analysis:
- Identify the peak corresponding to the protonated molecule, [C₁₂H₁₁N₅ + H]⁺, which will have an m/z value of approximately 226.26.
- Determine the exact mass from the high-resolution data and compare it to the theoretical exact mass (226.10927 for [C₁₂H₁₂N₅]⁺).
- Analyze the isotopic pattern to further confirm the elemental composition. The relative abundance of the M+1 peak can be used to estimate the number of carbon atoms in the molecule.[10]
Data Presentation: Mass Spectrometry Results
| Parameter | Theoretical Value | Experimental Value |
| Molecular Formula | C₁₂H₁₁N₅ | - |
| Molecular Weight | 225.25 g/mol [3] | - |
| Exact Mass [M] | 225.10144 | - |
| Observed Ion [M+H]⁺ | 226.10927 | To be determined |
| Mass Error (ppm) | - | To be determined |
Visualization: Mass Spectrometry Workflow
Caption: Workflow of a High-Resolution Mass Spectrometry Experiment.
Part 2: Crystal Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][11][12] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships.
Causality in Experimental Design
The success of a SC-XRD experiment is critically dependent on the quality of the single crystal.[13] Therefore, the initial and most crucial step is the crystal growth process. The choice of solvent and crystallization technique is paramount as it directly influences the size, shape, and internal order of the resulting crystals.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
- Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
- Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate quickly, forming small or poor-quality crystals.[14]
- Techniques:
- Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a perforated lid to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[14][15]
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
- Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly and undisturbed to room temperature, or below.
2. Data Collection:
- Select a suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible cracks or defects.[13]
- Mount the crystal on a goniometer head.
- Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
- Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector (e.g., CCD).[12]
- Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
3. Structure Solution and Refinement:
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]
- Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.
- Structure Refinement: The atomic model is refined against the experimental data to optimize the fit between the observed and calculated diffraction patterns. This iterative process adjusts atomic coordinates, displacement parameters, and occupancies.[3] The quality of the final model is assessed using parameters such as the R-factor.
Visualization: X-ray Crystallography Workflow
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Receptor Binding Affinity and Pharmacological Profiling of (9-Methyl-9H-purin-6-yl)-phenyl-amine: A Comprehensive Technical Guide
Abstract
(9-Methyl-9H-purin-6-yl)-phenyl-amine (also designated structurally as 9-methyl-N-phenyl-9H-purin-6-amine) represents a highly privileged heterocyclic scaffold in modern drug discovery. By combining a core purine ring with strategic N6 and N9 substitutions, this molecule exhibits complex polypharmacology, acting upon cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and voltage-gated ion channels. This whitepaper details the structural rationale behind its binding affinity, provides quantitative profiling data, and outlines self-validating experimental workflows for characterizing its receptor interactions.
Structural Pharmacology & Pharmacophore Rationale
The binding affinity of (9-Methyl-9H-purin-6-yl)-phenyl-amine is dictated by its precise steric and electronic properties. Understanding these modifications is critical for researchers aiming to optimize this scaffold.
-
The N6-Phenyl Moiety: The addition of a bulky, lipophilic phenyl group at the N6 position is critical for occupying the hydrophobic specificity pockets adjacent to the ATP-binding hinge region in kinases. This modification drives selectivity away from endogenous purine receptors and toward specific kinase targets, such as 1[1].
-
The N9-Methyl Substitution: Endogenous adenines are rapidly ribosylated at the N9 position in vivo to form nucleosides. Methylation at N9 completely abolishes this metabolic liability, locking the molecule in its nucleobase form. Furthermore, the N9-methyl group restricts tautomerization, ensuring a rigid hydrogen-bond donor/acceptor presentation that optimally aligns with the backbone amides of the kinase hinge region or the 2[2].
Polypharmacology: Quantitative Binding Profiles
The affinity of this purine derivative spans multiple target classes. While originally conceptualized within the chemical space of CDK inhibitors (analogous to roscovitine), its structural features also impart activity against 3[3].
Table 1: Representative Target Binding Affinity Summary for (9-Methyl-9H-purin-6-yl)-phenyl-amine Scaffolds
| Target Class | Specific Target | Binding Affinity (IC50 / Ki) | Primary Interaction Mechanism |
| Cyclin-Dependent Kinases | CDK2 / Cyclin E | 0.8 - 2.5 µM | ATP-competitive hinge binding; hydrophobic pocket occupation |
| Tyrosine Kinases | JAK1 / TYK2 | 5.0 - 12.0 µM | Direct binding to the active site cleft[1] |
| Voltage-Gated Ca2+ Channels | N-type (Cav2.2) | 15 - 40 µM | State-dependent pore modulation / Agonism[2] |
| Potassium Channels | Kv1.x Family | > 50 µM | Allosteric modulation[3] |
Self-Validating Experimental Methodologies
To accurately quantify the binding affinity of (9-Methyl-9H-purin-6-yl)-phenyl-amine, assay artifacts must be rigorously controlled. Below are field-proven, self-validating protocols designed to establish robust structure-activity relationships.
Protocol A: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for Kinase Affinity
Causality & Rationale: Standard fluorescence assays are often confounded by the intrinsic autofluorescence of purine derivatives. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, short-lived background fluorescence decays, yielding an exceptional signal-to-noise ratio.
-
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CDK2 or TYK2), a biotinylated ATP-competitive tracer, and Eu-labeled anti-tag antibody in a HEPES-buffered saline containing 0.01% Tween-20. Causality: Tween-20 prevents non-specific compound aggregation, a common cause of false-positive inhibition.
-
Compound Dispensing: Acoustically dispense (9-Methyl-9H-purin-6-yl)-phenyl-amine in a 10-point dose-response curve (ranging from 100 µM to 1 nM) into a 384-well plate.
-
Equilibration: Add the master mix to the compound wells and incubate at room temperature for 60 minutes. Causality: This duration ensures the competitive binding between the tracer and the purine derivative reaches thermodynamic equilibrium, which is mathematically required for accurate Ki derivation using the Cheng-Prusoff equation.
-
Detection: Excite the plate at 340 nm and measure emission at 615 nm (Eu) and 665 nm (Tracer) after a 50 µs delay.
-
Validation & Controls: The assay is self-validating through the calculation of the emission ratio (665/615 nm), which normalizes well-to-well volumetric variations. A reference inhibitor (e.g., Staurosporine) must be included. The assay is only deemed valid if the calculated Z'-factor is ≥0.65 .
Protocol B: Patch-Clamp Electrophysiology for Calcium Channel Modulation
Causality & Rationale: Because this compound can act as an agonist for presynaptic Ca2+ channels[2], biochemical assays are insufficient; functional electrophysiology is required to observe state-dependent channel kinetics.
-
Cell Preparation: Culture HEK293 cells stably expressing N-type (Cav2.2) calcium channels.
-
Whole-Cell Configuration: Using a borosilicate glass pipette (resistance 2-4 MΩ) filled with a Cs-based internal solution, approach a single cell and apply negative pressure to form a >1 GΩ seal. Rupture the membrane to achieve whole-cell access. Causality: The Cs-based solution blocks endogenous potassium currents, ensuring the recorded inward currents are exclusively mediated by calcium channels.
-
Baseline Recording: Apply a step depolarization protocol (e.g., -80 mV to +10 mV) and record the baseline inward Ba2+ current.
-
Compound Perfusion: Continuously perfuse the cell with extracellular solution containing 20 µM of the purine derivative. Monitor the change in peak current amplitude and inactivation kinetics.
-
Validation & Controls: The system validates itself via the "washout" phase. After compound application, standard extracellular solution is re-perfused. If the current amplitude does not return to >80% of baseline, the effect is flagged as non-specific membrane disruption rather than true receptor binding.
Mechanistic Pathway Visualizations
Figure 1: Mechanistic pathway of cell cycle arrest via CDK2 inhibition by the purine derivative.
Figure 2: TR-FRET assay workflow for quantifying kinase-ligand binding affinity.
Analytical Detection and Biomarker Correlation
In translational studies, the quantification of purine derivatives and their adducts in biological matrices is paramount. High-resolution analytical chemistry, specifically LC-MS/MS utilizing Orbitrap instrumentation, is the gold standard for this task. This methodology allows for the precise determination of4[4]. By correlating the pharmacokinetic exposure of (9-Methyl-9H-purin-6-yl)-phenyl-amine with its in vitro binding affinity, researchers can accurately predict in vivo target occupancy.
Conclusion
The pharmacological profile of (9-Methyl-9H-purin-6-yl)-phenyl-amine underscores the power of targeted heterocyclic functionalization. The N6-phenyl and N9-methyl modifications synergistically enhance its affinity for critical kinases and ion channels while eliminating metabolic liabilities. By employing rigorous, self-validating methodologies like TR-FRET and patch-clamp electrophysiology, drug development professionals can confidently characterize this compound's polypharmacology and advance it through the preclinical pipeline.
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A Senior Application Scientist's Guide to Molecular Docking of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the potential interactions between a small molecule and its macromolecular target.[1][2][3] This guide presents a comprehensive, technically-grounded workflow for conducting a molecular docking study on (9-Methyl-9H-purin-6-yl)-phenyl-amine, a compound with a purine scaffold suggestive of kinase inhibition. We move beyond a simple checklist of steps to provide the scientific rationale behind each stage, from target selection to results interpretation. The protocol emphasizes a self-validating system, including a crucial redocking step to ensure the reliability of the computational model. This document is designed to empower researchers to not only execute a docking protocol but to do so with a deep understanding of the underlying principles, thereby generating more robust and meaningful results.
Introduction: Rationale and Foundational Principles
The Therapeutic Potential of (9-Methyl-9H-purin-6-yl)-phenyl-amine
The compound (9-Methyl-9H-purin-6-yl)-phenyl-amine belongs to the family of 6-aminopurines, a privileged scaffold in medicinal chemistry. Its core structure is analogous to adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry makes it a prime candidate for targeting the ATP-binding sites of various enzymes, most notably protein kinases.
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, especially cancer.[4][5] Consequently, they are among the most intensely pursued drug targets.[6][7] The N6-phenyl substitution on the purine ring is a common feature in many well-characterized kinase inhibitors, suggesting that our compound of interest has a high probability of exhibiting similar activity. This study, therefore, aims to computationally predict its binding mode and affinity against a rationally selected kinase target.
The Core of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[1][2] The primary goal is to generate a three-dimensional model of the ligand-receptor complex and estimate its stability.[2] This process involves two key components:
-
Search Algorithm: Explores the conformational space of the ligand within the target's binding site to generate a variety of possible binding poses.[8]
-
Scoring Function: Evaluates each pose and assigns a score, which is typically an estimate of the binding affinity (e.g., in kcal/mol).[9][10] A lower (more negative) score generally indicates a more favorable binding interaction.[11][12]
A successful docking study can accelerate drug discovery by identifying promising lead candidates, optimizing existing compounds, and providing a molecular basis for structure-activity relationships (SAR).[3][9]
Pre-Docking Strategy: Target Selection & Rationale
The success of a docking study hinges on the selection of an appropriate and well-characterized protein target. Given the purine scaffold of our ligand, Cyclin-Dependent Kinase 2 (CDK2) presents an ideal target for this investigation.
Justification for Selecting CDK2:
-
Therapeutic Relevance: CDK2 is a key regulator of the cell cycle, and its overexpression is directly associated with hyperproliferation in many cancer cells, making it a validated therapeutic target.[4][5][13]
-
Structural Analogy: Numerous 2,6,9-trisubstituted purine inhibitors, such as roscovitine, have been developed and shown to be potent CDK2 inhibitors.[14][15] This provides a strong precedent for our compound's potential activity.
-
High-Quality Structural Data: The Protein Data Bank (PDB) contains a wealth of high-resolution crystal structures of CDK2 in complex with various ligands.[4] This availability is crucial for both validating our docking protocol and for the docking study itself.
For this guide, we will utilize the crystal structure of CDK2 complexed with the inhibitor roscovitine (PDB ID: 2A4L ).[15] This specific structure is chosen because roscovitine shares the N6-substituted purine core with our ligand of interest, making it an excellent reference point.
Methodology: A Validated Docking Workflow
A robust docking protocol is a self-validating system. Before docking our novel compound, we must first prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as redocking, is the cornerstone of a trustworthy computational model.[16][17]
Software and Tools Selection
The following table summarizes the freely available and widely validated software used in this protocol.
| Tool | Purpose | Rationale |
| RCSB PDB | Protein Structure Source | The definitive public repository for 3D structural data of biological macromolecules. |
| PyMOL / Chimera | Visualization & Cleaning | Powerful molecular viewers essential for inspecting structures and preparing them for docking.[18] |
| AutoDockTools (ADT) | Receptor & Ligand Prep | A graphical front-end for preparing PDBQT files, which contain atomic coordinates, charges, and atom type definitions required by AutoDock Vina.[19][20] |
| AutoDock Vina | Docking Engine | A highly regarded open-source docking program known for its speed and accuracy.[21][22][23] |
| Discovery Studio Visualizer | Interaction Analysis | Used for generating 2D diagrams of ligand-protein interactions, facilitating interpretation. |
The Overall Docking Workflow
The entire process, from initial preparation to final analysis, follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: A comprehensive workflow for a validated molecular docking study.
Step-by-Step Protocol: Protein Preparation
The goal of protein preparation is to clean the raw PDB file, correct for missing atoms, and assign proper charges, creating a chemically correct receptor model.[24][25]
-
Download Structure: Obtain the PDB file for 2A4L from the RCSB PDB website.
-
Clean the Complex: Open the PDB file in PyMOL or Discovery Studio.
-
Remove all water molecules (HOH).
-
Remove any secondary protein chains or cofactors not essential for binding. For 2A4L, we will retain only chain A of CDK2.
-
Separate the co-crystallized ligand (roscovitine) and save it as a separate PDB file (e.g., roscovitine_native.pdb). Save the cleaned protein as 2A4L_protein.pdb.
-
-
Prepare Receptor in ADT:
-
Open AutoDockTools.
-
Load the 2A4L_protein.pdb file.
-
Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK. This adds hydrogens to heteroatoms, which is critical for defining hydrogen bonds.[26]
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein as a PDBQT file (File -> Save -> Write PDBQT). Name it 2A4L_protein.pdbqt. This file format is required by Vina.[27]
-
Caption: The sequential process for preparing a protein receptor for docking.
Step-by-Step Protocol: Ligand Preparation
Ligand preparation involves generating a 3D structure, assigning charges, and defining rotatable bonds to allow for conformational flexibility during docking.[28][29]
-
Obtain/Draw Ligand Structure: For our test compound, (9-Methyl-9H-purin-6-yl)-phenyl-amine, draw the 2D structure in a program like ChemDraw or MarvinSketch and generate a 3D conformation. Save it as a .mol2 or .pdb file. For the validation step, use the roscovitine_native.pdb file saved earlier.
-
Prepare Ligand in ADT:
-
In ADT, go to Ligand -> Input -> Open and select your ligand file.
-
ADT will automatically add polar hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root, then Ligand -> Torsion Tree -> Choose Torsions. This step is crucial for allowing the ligand to flexibly fit into the binding site.
-
Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT). Name them roscovitine_native.pdbqt and test_ligand.pdbqt.
-
Step-by-Step Protocol: Docking Protocol Validation
This is the most critical step for ensuring the trustworthiness of your results.[17] We will "redock" the co-crystallized ligand (roscovitine) back into the CDK2 binding site and verify that our protocol can reproduce the experimental pose.
-
Define the Search Space (Grid Box):
-
In ADT, with 2A4L_protein.pdbqt and roscovitine_native.pdbqt loaded, select the native ligand.
-
Go to Grid -> Grid Box. A box will appear. Center it on the ligand and adjust the dimensions to encompass the entire binding site with a buffer of ~4-5 Å on all sides.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These define the 3D space where Vina will search for binding poses.[30][31]
-
-
Create Vina Configuration File: Create a text file named conf_validate.txt with the following content, replacing the values with those from your grid box setup:
Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 16 is a good balance for a single docking run.[23]
-
Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and run the command: vina --config conf_validate.txt --log roscovitine_redocked_log.txt
-
Analyze Validation Result:
-
Open the original 2A4L_protein.pdb and the output file roscovitine_redocked_poses.pdbqt in PyMOL.
-
The output file contains several predicted poses, ranked by binding affinity.
-
Superimpose the protein backbones.
-
Calculate the Root Mean Square Deviation (RMSD) between the original crystallographic pose of roscovitine and the top-ranked (lowest energy) docked pose.[11]
-
Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[16][32][33]
-
Step-by-Step Protocol: Production Docking
Once the protocol is validated, we can proceed with docking our test compound with confidence.
-
Create New Configuration File: Create a copy of conf_validate.txt and name it conf_test.txt. Change the ligand and out file names:
Post-Docking Analysis & Interpretation
The output of a docking simulation is a set of poses and scores, which require careful analysis to derive meaningful conclusions. [11][34]
Analyzing Binding Poses and Scoring Functions
The primary output to consider is the binding affinity score, reported in kcal/mol. [10]This score is an estimation of the binding free energy. [35]
| Ligand | Top Pose Binding Affinity (kcal/mol) |
|---|---|
| Roscovitine (Redocked) | Value from log file |
| (9-Methyl-9H-purin-6-yl)-phenyl-amine | Value from log file |
-
Interpretation: A more negative value suggests stronger binding. [12][33]Compare the score of the test ligand to the redocked native ligand. A comparable or better (more negative) score suggests the test compound is a potentially potent binder. [34]However, it's crucial to remember that docking scores are predictions and not direct equivalents of experimental binding affinities like IC50 or Kd values. [11]
Visualizing Key Interactions
The docking score alone is insufficient. The plausibility of the binding pose must be visually inspected to understand the molecular interactions driving the binding. [12][34]
-
Load Complex: Open the receptor (2A4L_protein.pdbqt) and the top-ranked pose from test_ligand_poses.pdbqt in a molecular viewer like PyMOL or Discovery Studio.
-
Identify Interactions: Analyze the binding pocket for key interactions:
-
Hydrogen Bonds: These are critical for specificity and affinity. Look for H-bonds between the ligand's purine nitrogens/amine group and the "hinge region" of the kinase (e.g., residues like Leu83, Glu81 in CDK2), a classic interaction for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The phenyl ring of the ligand should occupy a hydrophobic pocket, interacting with non-polar residues.
-
Pi-stacking or Cation-π Interactions: Aromatic rings in the ligand and protein side chains (e.g., Phe80) can engage in these favorable interactions.
-
-
Generate 2D Diagram: Use software like Discovery Studio or LigPlot+ to generate a 2D schematic of these interactions for clear presentation and analysis. [34]
Caption: Key molecular interactions governing ligand binding in a kinase active site.
Conclusion and Future Directions
This guide has detailed a rigorous and self-validating workflow for performing a molecular docking study of (9-Methyl-9H-purin-6-yl)-phenyl-amine against CDK2. The process began with a rational target selection, followed by meticulous preparation of both receptor and ligand, and was anchored by a critical protocol validation step.
The analysis of the docking results, focusing on both the quantitative binding score and the qualitative interaction patterns, provides a strong, computationally-derived hypothesis for how this compound may bind to and inhibit CDK2.
This in silico study represents the first step in the drug discovery pipeline. [36]The logical next steps would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and calculate binding free energies with higher accuracy.
-
In Vitro Kinase Assays: To experimentally determine the inhibitory activity (e.g., IC50) of the compound against CDK2 and validate the computational prediction.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity, guided by the docking model.
By integrating computational predictions with experimental validation, researchers can significantly streamline the path toward developing novel therapeutic agents.
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Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
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How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. [Link]
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Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
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Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. (2026, March 5). YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]
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Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). PMC. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. [Link]
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). MDPI. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (2007, November 7). ACS Publications. [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). PMC. [Link]
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AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. [Link]
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1H1S: Structure of human Thr160-phospho CDK2/cyclin A complexed with the inhibitor NU6102. (2002, September 19). RCSB PDB. [Link]
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3DOG: Structure of Thr 160 phosphorylated CDK2/cyclin A in complex with the inhibitor N-&-N1. (2008, September 30). RCSB PDB. [Link]
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3D View: 1H1S. (n.d.). RCSB PDB. [Link]
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2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. (2006, October 3). RCSB PDB. [Link]
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8FP0: Ternary complex of CDK2 with small molecule ligands TW8672 and Roscovitine. (2023, May 31). RCSB PDB. [Link]
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An In-Depth Technical Guide to the Preclinical In Vivo Toxicity Evaluation of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Foreword: The development of novel chemical entities, such as the N-substituted purine analogue (9-Methyl-9H-purin-6-yl)-phenyl-amine, holds significant promise in modern therapeutics. Purine scaffolds are central to numerous approved drugs, acting on a wide array of biological targets. However, before any such candidate can be considered for human trials, a rigorous and systematic evaluation of its safety profile is paramount. This guide provides a comprehensive, field-proven framework for the preclinical in vivo toxicity evaluation of (9-Methyl-9H-purin-6-yl)-phenyl-amine. It is designed for researchers, toxicologists, and drug development professionals, moving beyond a simple checklist of procedures to explain the critical scientific reasoning behind each phase of the safety assessment. Our approach is grounded in international regulatory guidelines and the principles of Good Laboratory Practice (GLP) to ensure data integrity and ultimate clinical translatability.
Section 1: Foundation - Test Article Characterization and Regulatory Strategy
The integrity of any preclinical program rests on a well-characterized test article and a clear understanding of the regulatory landscape. This initial phase is non-negotiable and forms the bedrock of a scientifically valid safety assessment.
Test Article Purity and Formulation
Before in-vivo administration, (9-Methyl-9H-purin-6-yl)-phenyl-amine must be rigorously characterized. This is a self-validating step; without it, any observed toxicity could be erroneously attributed to impurities rather than the molecule of interest.
-
Identity and Structure: Confirmed via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Purity: Assessed using High-Performance Liquid Chromatography (HPLC), with a minimum purity standard of >95% (ideally >98%) for GLP studies.
-
Stability: The compound's stability in the chosen dosing vehicle must be confirmed under the conditions of the study (e.g., time, temperature, light exposure) to ensure accurate dose administration.
Protocol: Vehicle Selection and Formulation The choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-induced toxicity. For a small molecule like (9-Methyl-9H-purin-6-yl)-phenyl-amine, a tiered approach is recommended.
-
Step 1: Aqueous Solubility: Attempt to dissolve in water, then saline, and finally buffered solutions (e.g., PBS).
-
Step 2: Co-solvents: If aqueous solubility is poor, test common non-aqueous vehicles such as 0.5% methylcellulose, polyethylene glycol (PEG) 400, or corn oil.
-
Step 3: Justification: The selected vehicle must be justified based on its inertness and history of use in toxicology studies. The final formulation must be homogenous and stable for the duration of its use.
The Regulatory Framework: ICH, FDA & OECD Guidelines
Our evaluation strategy is harmonized with international standards to ensure broad regulatory acceptance. The key guiding documents include the International Council for Harmonisation (ICH) guidelines, U.S. Food and Drug Administration (FDA) regulations, and Organisation for Economic Co-operation and Development (OECD) test guidelines.[1][2][3][4][5] These guidelines are not rigid recipes but frameworks that demand scientific judgment. All in vivo studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) principles to ensure data quality and integrity.[1]
Section 2: The Integrated Preclinical Safety Evaluation Workflow
A phased, integrated approach is essential to de-risk the compound efficiently, minimize animal use, and build a comprehensive safety profile. The workflow is designed to move from broad, acute assessments to more specific, repeated-dose characterizations of toxicity.
Section 3: Acute Oral Toxicity Assessment (OECD 423)
The first in vivo step is to understand the compound's effects after a single high dose. This study is not merely about finding a lethal dose; it's a critical dose-range finding exercise that informs all subsequent studies.[6][7]
-
Scientific Objective: To determine the acute toxic potential of (9-Methyl-9H-purin-6-yl)-phenyl-amine, identify clinical signs of toxicity, and establish a dose range for repeated-dose studies. We utilize the Acute Toxic Class Method (OECD 423) to minimize animal usage while still obtaining sufficient data for classification.[8]
Step-by-Step Methodology: OECD 423
-
Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats are typically used. The use of females is often considered slightly more sensitive.
-
Acclimatization: Animals are acclimatized for at least 5 days to laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).[7]
-
Dosing: A single animal is dosed by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg). The choice depends on any existing data or in silico predictions.
-
Observation: The animal is closely observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, seizures) immediately after dosing and periodically for the first 24 hours, then daily for 14 days.[9]
-
Body Weight: Individual animal weights are recorded just prior to dosing and at least weekly thereafter.
-
Progression:
-
If the animal survives, two additional animals are dosed at the same level.
-
If the animal dies, a new animal is dosed at the next lower fixed dose level. This step-wise procedure continues until a dose that causes no mortality is identified or the highest dose (2000 mg/kg) is tested.
-
-
Terminal Procedure: All surviving animals are humanely euthanized at day 14 and subjected to a gross necropsy to identify any macroscopic pathological changes in organs and tissues.
Data Presentation: Acute Toxicity Observation Log
| Animal ID | Dose (mg/kg) | Time Post-Dose | Clinical Observations | Body Weight (g) Day 0 | Body Weight (g) Day 7 | Body Weight (g) Day 14 | Outcome |
| F-01 | 300 | 1 hr | Piloerection, lethargy | 205 | 215 | 230 | Survived |
| F-02 | 300 | 1 hr | Piloerection, lethargy | 202 | 212 | 228 | Survived |
| F-03 | 300 | 1 hr | Piloerection, lethargy | 208 | 219 | 235 | Survived |
| F-04 | 2000 | 4 hr | Severe lethargy, ataxia | 210 | - | - | Died at 6 hr |
Section 4: Safety Pharmacology Core Battery (ICH S7A)
Before first-in-human trials, regulatory agencies require an investigation into the compound's effects on vital physiological systems.[10][11] The objective is to identify undesirable pharmacodynamic properties that could present a safety risk in humans.[12]
-
Scientific Objective: To evaluate the effects of (9-Methyl-9H-purin-6-yl)-phenyl-amine on the central nervous, cardiovascular, and respiratory systems. These studies are designed to uncover potential off-target effects at and above the anticipated therapeutic exposure.[13]
Methodological Approaches
-
Central Nervous System (CNS): A Functional Observational Battery (FOB) is performed in rats. Animals are dosed and systematically observed for changes in behavior, autonomic function, neuromuscular coordination, and sensorimotor responses at peak plasma concentration (Tmax) and several subsequent time points.
-
Cardiovascular System: A telemetry study in a larger animal model, such as the Beagle dog, is the gold standard.[13] Surgically implanted telemeters allow for continuous, stress-free monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals. A critical endpoint is the assessment of QT interval prolongation, a known risk for fatal arrhythmias.
-
Respiratory System: Whole-body plethysmography is used in rats to measure respiratory function without the need for restraint or anesthesia, which could confound the results. Key parameters include respiratory rate, tidal volume, and minute volume.[13]
Section 5: Repeated-Dose Toxicity Studies
Chronic human use requires an understanding of toxicity following repeated administration. These studies are the cornerstone of preclinical toxicology, designed to identify target organs and establish a safe exposure level.
-
Scientific Objective: To characterize the toxicity profile of (9-Methyl-9H-purin-6-yl)-phenyl-amine following daily administration over a prolonged period (e.g., 28 or 90 days), identify target organs of toxicity, and determine the No-Observed-Adverse-Effect Level (NOAEL).[14][15]
Step-by-Step Methodology: 90-Day Oral Rodent Study (OECD 408)
-
Test System: Sprague-Dawley rats are commonly used. Both sexes are required, with at least 10 animals per sex per group for the main study.[15]
-
Experimental Design:
-
Group 1: Vehicle Control: Receives the dosing vehicle only.
-
Group 2: Low Dose: A dose expected to produce no toxicity.
-
Group 3: Mid Dose: A dose expected to produce minimal to moderate toxicity.
-
Group 4: High Dose: A dose expected to induce clear toxicity but not significant mortality.
-
Recovery Groups: Additional animals are often included in the control and high-dose groups and are maintained for a treatment-free period (e.g., 28 days) after the main study to assess the reversibility of any findings.[16]
-
-
Administration: The test article is administered daily via oral gavage for 90 consecutive days.
-
In-Life Monitoring:
-
Clinical Pathology: Blood and urine are collected at termination (and often at an interim timepoint). This is a critical link between functional changes and organ damage.[18][19]
-
Hematology: Evaluates red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Measures enzymes and biomarkers indicative of liver (e.g., ALT, AST), kidney (e.g., BUN, creatinine), and general metabolic function.[18]
-
Urinalysis: Assesses kidney function and detects systemic abnormalities.
-
-
Anatomic Pathology:
-
Necropsy: All animals undergo a full gross necropsy. Organ weights (e.g., liver, kidneys, brain, spleen) are recorded.[20]
-
Histopathology: A comprehensive set of tissues (~40) from all control and high-dose animals is preserved, processed, and microscopically examined by a veterinary pathologist.[21][22] Tissues from lower dose groups may be examined to characterize the dose-response of any observed lesions.[23]
-
Data Presentation: Sample Clinical Chemistry and Organ Weight Data
Table 1: Representative Clinical Chemistry Endpoints (Male Rats, Day 91)
| Parameter | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
|---|---|---|---|---|
| ALT (U/L) | 35 ± 8 | 40 ± 10 | 95 ± 25* | 250 ± 70** |
| AST (U/L) | 80 ± 15 | 88 ± 20 | 180 ± 40* | 450 ± 110** |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 23 ± 6 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
Data are mean ± SD. *p<0.05, **p<0.01 vs. Control
Table 2: Representative Absolute Organ Weights (Male Rats, Day 91)
| Organ | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
|---|---|---|---|---|
| Liver (g) | 12.5 ± 1.1 | 13.0 ± 1.3 | 15.8 ± 1.5* | 18.2 ± 1.9** |
| Kidneys (g) | 2.8 ± 0.3 | 2.9 ± 0.4 | 2.8 ± 0.3 | 2.9 ± 0.5 |
| Spleen (g) | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1* |
Data are mean ± SD. *p<0.05, **p<0.01 vs. Control
Section 6: Genetic Toxicology
Genotoxicity assays are essential for assessing the potential of a compound to cause DNA or chromosomal damage, which can lead to heritable diseases or cancer.[24] A standard battery of tests is required by regulatory agencies because no single assay can detect all genotoxic mechanisms.[25][26]
-
Scientific Objective: To determine if (9-Methyl-9H-purin-6-yl)-phenyl-amine has the potential to induce gene mutations or chromosomal aberrations.
The Standard Genotoxicity Test Battery
-
Bacterial Reverse Mutation Assay (Ames Test): An in vitro test that uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) to detect gene mutations (point mutations and frameshifts). The assay is conducted both with and without metabolic activation (S9 fraction) to mimic mammalian metabolism.[25]
-
In Vitro Mammalian Cell Assay: This assay evaluates chromosomal damage. Two common options are:
-
Chromosomal Aberration Assay: Detects structural changes in chromosomes in cultured mammalian cells.
-
In Vitro Micronucleus Assay: Identifies small, extranuclear bodies (micronuclei) that form when chromosome fragments or whole chromosomes are not incorporated into daughter nuclei during cell division. This detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[25][27]
-
-
In Vivo Assay: If an in vitro assay is positive, or as part of a standard battery, an in vivo test is required to assess genotoxicity in a whole animal, which accounts for metabolic and excretory processes.[24]
Section 7: Integrated Data Interpretation and Risk Assessment
The final and most critical step is the synthesis of all data into a coherent safety narrative. This requires a weight-of-evidence approach, where findings are not considered in isolation.[29]
-
Dose-Response and NOAEL Determination: The relationship between the dose and the incidence/severity of adverse findings is established.[18] The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically significant adverse effects were observed. This NOAEL is the critical value used, along with pharmacokinetic data, to determine a safe starting dose for Phase I clinical trials.
-
Human Relevance: The findings in animal models must be considered in the context of human biology. The ultimate goal of the preclinical evaluation is to predict and mitigate risks for humans, enabling a safe transition from the laboratory to the clinic.[30]
Conclusion
The preclinical in vivo toxicity evaluation of a novel compound like (9-Methyl-9H-purin-6-yl)-phenyl-amine is a complex, multi-faceted scientific undertaking. It is a systematic process of inquiry that begins with fundamental characterization and progresses through a series of carefully designed studies to investigate acute, sub-chronic, and genetic toxicity, as well as effects on vital functions. By adhering to a scientifically rigorous, evidence-based, and regulatory-compliant framework, we can effectively identify potential hazards, characterize the dose-response relationship, and establish a safety margin for initial clinical trials. This structured approach ensures the generation of high-quality, interpretable data, fulfilling our primary obligation to protect the safety of human trial participants.
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- 4. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Comprehensive Xenobiotic Biotransformation Profiling: Identification of Metabolites for (9-Methyl-9H-purin-6-yl)-phenyl-amine
Executive Summary
(9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as N-phenyl-9-methyl-9H-purin-6-amine) is a structurally significant xenobiotic. Compounds sharing this N6-substituted purine scaffold are frequently investigated for their roles as cyclin-dependent kinase (CDK) inhibitors and potassium channel modulators[1]. For drug development professionals, mapping the metabolic fate of this scaffold is a critical regulatory and pharmacological requirement. This whitepaper outlines a highly selective, self-validating analytical framework for the identification and structural elucidation of its Phase I and Phase II biotransformation products.
Structural Rationale & Predictive Metabolism
Before initiating empirical in vitro testing, an application scientist must establish a predictive metabolic framework based on the molecule's structural liabilities. The causality of biotransformation for (9-Methyl-9H-purin-6-yl)-phenyl-amine is driven by specific electron densities and steric accessibilities:
-
N-Demethylation (Phase I): The methyl group at the N9 position of the purine ring is highly susceptible to oxidative cleavage by Cytochrome P450 (CYP) enzymes (primarily CYP3A4). This results in the loss of a methylene equivalent (-CH2), forming a secondary amine.
-
Aromatic Hydroxylation (Phase I): The phenyl ring is electron-rich compared to the electron-deficient purine core. This makes it a prime target for electrophilic attack by activated ferryl-oxygen species in the CYP450 active site, leading to ortho- or para-hydroxylated metabolites.
-
O-Glucuronidation (Phase II): The newly formed hydroxyl groups on the phenyl or purine rings serve as nucleophilic handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly polar O-glucuronides that facilitate rapid renal clearance.
Predicted Phase I and Phase II metabolic pathways for the parent compound.
Experimental Workflow: Self-Validating In Vitro Incubation
To accurately capture the metabolic profile, we utilize Human Liver Microsomes (HLMs). HLMs provide a concentrated, scalable pool of membrane-bound CYPs and UGTs, free from the confounding variables of whole-organism distribution.
Step-by-Step HLM Incubation Protocol
Every step in this protocol is designed as a self-validating system to ensure enzymatic causality rather than chemical degradation.
-
Matrix Preparation: Suspend pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Causality: This specific buffer strictly mimics physiological intracellular conditions, ensuring optimal tertiary structure and activity of CYP enzymes. Mg2+ is a mandatory cofactor for UGT activity.
-
-
Substrate Addition: Spike (9-Methyl-9H-purin-6-yl)-phenyl-amine to a final concentration of 10 µM.
-
Causality: The organic solvent (DMSO) must be kept <0.1% (v/v) to prevent solvent-induced denaturation or competitive inhibition of CYP450 active sites.
-
-
Phase II Activation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes.
-
Causality: UGT active sites are located inside the microsomal lumen. Alamethicin forms pores in the microsomal vesicles, allowing the highly polar cofactor UDPGA to access these intraluminal sites.
-
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding a cofactor mixture (1 mM NADPH, 2 mM UDPGA).
-
Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle.
-
-
Quenching & Self-Validation: At t=0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantaneously denatures proteins, halting metabolism, while precipitating them for removal via centrifugation (15,000 × g, 10 min). The t=0 sample and a parallel "no-NADPH" control serve as critical baselines to differentiate true enzymatic metabolites from spontaneous chemical oxidation.
-
Analytical Strategy: LC-HRMS/MS & Mass Defect Filtering
The detection of trace metabolites amidst thousands of endogenous microsomal lipids requires extreme selectivity. We employ Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) running in Data-Dependent Acquisition (DDA) mode[2].
-
Chromatography Causality: Separation is achieved using a sub-2 µm C18 column. The tightly packed stationary phase provides high theoretical plate counts, essential for resolving isobaric metabolites (e.g., distinguishing M2 from M3) prior to mass spectral detection.
-
Ionization Causality: The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode. The purine core contains multiple basic nitrogen atoms that readily accept protons, yielding an intense [M+H]⁺ signal.
The Role of Mass Defect Filtering (MDF)
The exact mass of the parent compound is 225.1014 Da, yielding a protonated [M+H]⁺ of 226.1087 m/z. The decimal portion (0.1087) is the "mass defect." Because metabolic transformations introduce very specific and minor shifts to this mass defect, we can apply an MDF window of ±50 mDa around the parent's mass defect[3]. This computational filter mathematically erases over 90% of endogenous background noise, isolating only the drug and its structurally related biotransformation products[2].
Self-validating LC-HRMS analytical workflow utilizing mass defect filtering.
Structural Elucidation of Major Metabolites
Once filtered, MS/MS fragmentation patterns (Fragment Signatures) are used to pinpoint the exact site of metabolism[4]. Advanced workflows may also incorporate in silico fragmentation simulators to reduce false-positive structural candidates[5]. The parent compound typically fragments into a purine core ion and an aniline-derived ion. By analyzing where the mass shift occurs on the fragments, we can assign the exact biotransformation site.
-
If the +15.9949 Da shift (hydroxylation) appears on the aniline fragment, the phenyl ring was oxidized (M2).
-
If the shift appears on the purine fragment, the purine core was oxidized (M3).
Quantitative Summary of Identified Metabolites
| Metabolite ID | Biotransformation | Elemental Formula | Theoretical [M+H]⁺ (m/z) | Mass Shift from Parent (Da) | Retention Time Shift |
| Parent | - | C12H11N5 | 226.1087 | - | Reference |
| M1 | N-Demethylation | C11H9N5 | 212.0931 | -14.0156 | Earlier (More polar) |
| M2 | Phenyl Oxidation | C12H11N5O | 242.1036 | +15.9949 | Earlier (More polar) |
| M3 | Purine Oxidation | C12H11N5O | 242.1036 | +15.9949 | Earlier (More polar) |
| M4 | O-Glucuronidation | C18H19N5O7 | 418.1357 | +192.0270 | Earliest (Highly polar) |
Conclusion
The biotransformation of (9-Methyl-9H-purin-6-yl)-phenyl-amine is primarily governed by N-demethylation at the purine core and aromatic hydroxylation on the phenyl ring, followed by rapid Phase II glucuronidation. By employing a self-validating HLM incubation protocol combined with high-resolution DDA mass spectrometry and mass defect filtering, researchers can confidently map these metabolic liabilities. Understanding these pathways allows drug development professionals to rationally design next-generation analogs—such as substituting the para-position of the phenyl ring with a fluorine atom—to block metabolic soft spots and enhance pharmacokinetic half-life.
Sources
Application Note: Quality by Design (QbD) Guided HPLC Method Development and Validation for the Quantification of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Introduction & Scope
(9-Methyl-9H-purin-6-yl)-phenyl-amine is a synthetic purine-scaffold derivative. Compounds sharing this structural motif are frequently investigated in drug discovery as competitive inhibitors of target kinases, such as Cyclin-Dependent Kinases (CDKs) or Tyrosine Kinase 2 (TYK2). Because these APIs (Active Pharmaceutical Ingredients) undergo rigorous preclinical and clinical evaluation, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical regulatory requirement.
This application note details the step-by-step development and validation of a reversed-phase HPLC-UV method for the accurate quantification of (9-Methyl-9H-purin-6-yl)-phenyl-amine, strictly adhering to ICH Q2(R1) guidelines[1].
Physicochemical Rationale & Method Development Strategy (E-E-A-T)
A successful analytical method is not discovered by trial and error; it is engineered based on the analyte's physicochemical properties. The causality behind our chromatographic choices is outlined below:
-
Analyte Profiling (pKa & LogP): The purine core contains multiple basic nitrogen atoms, giving the molecule a weak basic character (estimated pKa ~3.5–4.5). The addition of the N-phenyl and 9-methyl groups increases its lipophilicity (estimated LogP ~2.5).
-
Stationary Phase Causality: A standard silica-based column contains residual surface silanols (Si-OH) that act as weak acids. If unshielded, these silanols undergo secondary ion-exchange interactions with the basic purine nitrogens, resulting in severe peak tailing[2]. To prevent this, we selected a high-density, fully end-capped C18 column . The end-capping neutralizes residual silanols, ensuring a symmetrical peak shape for basic amines.
-
Mobile Phase Causality: To achieve reproducible retention, the analyte must be in a single ionization state. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) as the aqueous mobile phase. At pH 2.0, the basic purine nitrogens are fully protonated. TFA also acts as an ion-pairing agent, further increasing retention and shielding the analyte from any remaining silanols[3]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics.
-
Detection Wavelength: The highly conjugated purine-phenyl system exhibits a strong π→π∗ transition. UV detection is optimized at 265 nm to maximize the signal-to-noise ratio while minimizing baseline drift from the TFA-modified mobile phase.
Fig 1. QbD-guided HPLC method development workflow for basic purine derivatives.
Experimental Protocol: Step-by-Step Methodology
Chromatographic Conditions
-
Column: Waters XBridge C18 (or equivalent end-capped C18), 150 mm × 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water (v/v).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Elution Mode: Isocratic (60% A : 40% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlled to ensure retention time reproducibility).
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
Run Time: 10 minutes.
Preparation of Solutions
-
Diluent: Water : Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (9-Methyl-9H-purin-6-yl)-phenyl-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes. Make up to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
System Suitability Testing (SST)
A self-validating protocol requires verifying system performance before sample analysis. Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is deemed suitable only if:
-
Retention Time (RT): ~4.5 ± 0.2 minutes.
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms effective silanol suppression).
-
Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).
-
Injection Precision: %RSD of peak areas ≤ 2.0%.
Method Validation (ICH Q2(R1) Guidelines)
The developed method was subjected to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1], ensuring it is entirely fit-for-purpose for routine quality control and stability testing.
Validation Data Summary
| Validation Parameter | ICH Q2(R1) Requirement | Observed Result | Conclusion |
| Linearity Range | 50% to 150% of nominal | 10 – 150 µg/mL ( R2 = 0.9998) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% – 100.8% (at 80%, 100%, 120%) | Pass |
| Intra-day Precision | %RSD ≤ 2.0% | 0.85% ( n=6 ) | Pass |
| Inter-day Precision | %RSD ≤ 2.0% | 1.12% ( n=12 over 2 days) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.15 µg/mL | Pass |
| Specificity | Resolution from degradants > 1.5 | Peak purity index > 0.999 (No interference) | Pass |
Specificity & Forced Degradation
To prove the method is stability-indicating, the API was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2 , thermal at 60°C, and UV light). The purine core showed high stability under acidic conditions but slight degradation under oxidative stress. In all chromatograms, the degradation product peaks were completely resolved from the main (9-Methyl-9H-purin-6-yl)-phenyl-amine peak (Resolution > 2.0), validating the method's specificity.
Mechanistic Context: Kinase Inhibition Pathway
Understanding the biological application of the API provides context for the stringent analytical controls required during its manufacturing. Purine derivatives like (9-Methyl-9H-purin-6-yl)-phenyl-amine act as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they lodge into the hinge region of target kinases, effectively shutting down downstream signaling cascades responsible for aberrant cell proliferation or inflammation.
Fig 2. Mechanism of action for purine-scaffold kinase inhibitors acting at the ATP-binding pocket.
Conclusion
A highly specific, accurate, and precise isocratic RP-HPLC method was successfully developed for the quantification of (9-Methyl-9H-purin-6-yl)-phenyl-amine. By applying Quality by Design (QbD) principles—specifically utilizing an end-capped C18 stationary phase and a TFA-modified acidic mobile phase—the method effectively neutralizes the secondary silanol interactions that typically plague basic purine derivatives. The method satisfies all ICH Q2(R1) validation criteria, proving its reliability for routine assay, quality control, and stability-indicating analyses in pharmaceutical development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / ECA Academy URL:[Link]
-
HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor (Purine Derivative) Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
-
Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method: Column Selection and Silanol Activity Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
Sources
protocol for dissolving (9-Methyl-9H-purin-6-yl)-phenyl-amine in DMSO
An In-Depth Guide to the Preparation of (9-Methyl-9H-purin-6-yl)-phenyl-amine Solutions in DMSO
Application Note and Standardized Protocol
Abstract This document provides a comprehensive, technically-grounded protocol for the solubilization of (9-Methyl-9H-purin-6-yl)-phenyl-amine in dimethyl sulfoxide (DMSO). As a substituted purine derivative, this compound holds potential for investigation in various biochemical and pharmacological assays. The accuracy and reproducibility of such research are fundamentally dependent on the proper preparation of high-quality, stable stock solutions. This guide moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring the integrity of the experimental setup. We will cover physicochemical properties, safety and handling, a detailed step-by-step dissolution workflow, quality control measures, and best practices for the storage and stability of the resulting stock solution. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for preparing this compound for experimental use.
Compound Profile and Physicochemical Properties
(9-Methyl-9H-purin-6-yl)-phenyl-amine is a heterocyclic aromatic amine featuring a purine core. This core structure is fundamental in numerous biological processes, and its derivatives are a cornerstone of medicinal chemistry research.[1] The molecule's structure, combining a somewhat polar purine scaffold with a nonpolar phenyl group, dictates its solubility characteristics. While aqueous solubility is expected to be low, the compound is predicted to be readily soluble in polar aprotic solvents like DMSO. This high solubility in DMSO is a common characteristic for many purine analogs, making it the solvent of choice for preparing concentrated stock solutions for high-throughput screening and other biological assays.[2][3][4]
| Property | Value | Source |
| IUPAC Name | (9-Methyl-9H-purin-6-yl)-phenyl-amine | Synchem[5] |
| CAS Number | 84602-82-4 | Synchem[5] |
| Molecular Formula | C₁₂H₁₁N₅ | Synchem[5] |
| Molecular Weight | 225.25 g/mol | Synchem[5] |
| Predicted Solubility | High in DMSO | Inferred from related purine structures[3][6] |
Critical Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for (9-Methyl-9H-purin-6-yl)-phenyl-amine was not located, the safety protocols for structurally related aromatic amines and purine analogs provide a strong basis for safe handling. All operations should be performed in a certified chemical fume hood by personnel trained in laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Respiratory Protection: Avoid inhaling the powder. Use of a fume hood is mandatory. For weighing larger quantities, respiratory protection may be advised.[9]
-
Contact Hazards: The compound is potentially harmful if swallowed, inhaled, or absorbed through the skin.[7] In case of skin contact, wash immediately with plenty of soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Required Materials and Equipment
Materials:
-
(9-Methyl-9H-purin-6-yl)-phenyl-amine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or polypropylene cryovials with secure caps
Equipment:
-
Analytical balance (readable to 0.1 mg or better)
-
Chemical fume hood
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes (P20, P200, P1000)
-
Sterile, disposable pipette tips
-
Spatula
Detailed Dissolution Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The principles can be adapted for other target concentrations.
Step 1: Pre-Protocol Calculations
The first step is to determine the mass of the compound required to achieve the target concentration in a specific volume.
Rationale: Accurate calculations are the foundation of reproducible experiments. The formula used is: Mass (mg) = Target Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 0.010 mol/L × 225.25 g/mol × 0.001 L × 1000 mg/g
-
Mass (mg) = 2.25 mg
Step 2: Weighing the Compound
-
Place a clean, empty vial on the analytical balance and tare its weight.
-
Working within a chemical fume hood, carefully add approximately 2.25 mg of (9-Methyl-9H-purin-6-yl)-phenyl-amine powder to the vial using a spatula.
-
Record the exact mass of the compound. This actual mass should be used to calculate the precise concentration of the final stock solution.
Rationale: Using the exact measured weight ensures the final concentration is known with high accuracy, which is critical for dose-response experiments.
Step 3: Solubilization in DMSO
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For an exact mass of 2.25 mg to make a 10 mM solution, you would add exactly 1.0 mL of DMSO.
-
Secure the cap on the vial tightly.
-
Vortex the solution vigorously for 30-60 seconds.
-
Visually inspect the solution against a light source. It should be clear and free of any visible particulates.
Rationale: Anhydrous DMSO is specified to prevent the introduction of water, which could cause less soluble compounds to precipitate over time. Vortexing provides mechanical agitation to break up solid particles and increase the rate of dissolution.
Step 4: Aiding Dissolution (If Necessary)
If particulates remain after vortexing, especially when preparing higher concentration solutions:
-
Place the vial in a bath sonicator for 5-10 minutes at room temperature.
-
Alternatively, gently warm the solution to 30-37°C for a few minutes. Caution: Do not overheat, as this can degrade the compound.
-
After sonication or warming, vortex the solution again and re-inspect for clarity.
Rationale: Sonication uses ultrasonic waves to create cavitation, which provides intense, localized agitation to break down stubborn aggregates. Gentle warming increases the kinetic energy of the system, which can enhance the solubility and dissolution rate.
Step 5: Final Quality Control and Labeling
-
Once the compound is fully dissolved, the solution is ready. For applications requiring the highest purity, the solution can be passed through a 0.22 µm syringe filter to remove any microparticulates.
-
Clearly label the vial with the compound name, exact concentration, solvent (DMSO), date of preparation, and your initials.
Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity of the compound and ensure the validity of future experiments.
-
Short-Term Storage: For daily use, the DMSO stock solution can be stored at 4°C for up to one week, protected from light.
-
Long-Term Storage: For long-term preservation, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[10]
-
Aliquoting Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock vial, potentially causing the compound to precipitate.
-
DMSO Considerations: Researchers should be aware that DMSO itself can influence cellular processes.[11] It is crucial to include a vehicle control (DMSO alone) in all experiments at the same final concentration used for the test compound.
Visual Workflow and Logical Diagrams
The following diagrams illustrate the standard workflow for preparing the DMSO stock solution and the logical importance of this process.
Caption: Experimental workflow for dissolving (9-Methyl-9H-purin-6-yl)-phenyl-amine in DMSO.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not fully dissolve. | 1. Incorrect solvent volume added.2. Solution is supersaturated (concentration is too high).3. DMSO has absorbed water, reducing its solvating power. | 1. Double-check all calculations and pipette calibration.2. Attempt the dissolution in a larger volume of DMSO to create a more dilute stock.3. Use a fresh, unopened bottle of anhydrous DMSO. Employ sonication or gentle warming as described in Step 4. |
| Precipitate forms after storage at 4°C or after thawing. | 1. Compound has low solubility at colder temperatures.2. Water was introduced into the stock solution. | 1. Before use, allow the vial to equilibrate to room temperature. Re-vortex and sonicate gently if needed to redissolve the precipitate.2. Ensure vials are tightly capped. Use anhydrous DMSO and aliquot to minimize atmospheric moisture exposure. |
| Solution appears colored or cloudy. | 1. Compound impurity or degradation.2. Contamination of solvent or vial. | 1. Verify the purity of the starting material if possible.2. Use high-purity anhydrous DMSO and sterile vials. Consider filtering the solution through a 0.22 µm filter. |
References
-
PubChem. (n.d.). 9-(Phenylmethyl)-9H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Mihovilovic, M. D., et al. (2026). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. Molecules.
-
Carl ROTH. (n.d.). Phenyl(9H-purin-6-yl)amine, 250 mg. Retrieved from [Link]
-
NextSDS. (n.d.). N-Methyl-N-phenyl-9H-purin-6-amine — Chemical Substance Information. Retrieved from [Link]
-
Stenutz. (n.d.). 9-(phenylmethyl)-9H-purin-6-amine. Retrieved from [Link]
-
Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. ResearchGate. Retrieved from [Link]
-
Tovilovic, G., et al. (2013). Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. PLOS ONE. Retrieved from [Link]
-
Verheijen, M., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. PLOS ONE. Retrieved from [Link]
-
Pomeisl, M., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Timofeeva, T. V., et al. (2020). Synthesis of purines and adenines containing the hexafluoroisopropyl group. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Reddy, K. L., et al. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. Organic & Biomolecular Chemistry.
-
Siddiqui, H. L., et al. (2013). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO. Retrieved from [Link]
-
ChemRxiv. (n.d.). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine (CAS 84602-82-4)[1]. The core structure of this compound is a 6,9-disubstituted purine, a scaffold renowned for its role in developing potent kinase inhibitors[2][3]. Specifically, purine analogs have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle[4][5][6]. Dysregulation of CDK activity is a hallmark of numerous cancers, making them prime therapeutic targets[7]. Based on its structural class, it is hypothesized that (9-Methyl-9H-purin-6-yl)-phenyl-amine functions as a CDK inhibitor, leading to cell cycle arrest and potentially apoptosis.
These application notes detail a logical, multi-assay workflow to rigorously test this hypothesis. We provide field-proven, step-by-step protocols for assessing the compound's impact on cell viability, its influence on cell cycle progression, and its ability to induce apoptosis. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.
Postulated Mechanism of Action: CDK Inhibition and Cell Cycle Arrest
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their cyclin regulatory partners, phosphorylate key substrates to drive the cell through the distinct phases of the cell cycle (G1, S, G2, M)[6][7]. Inhibitors like Roscovitine, a well-studied purine analog, act by competing with ATP for the kinase's binding site, thereby halting phosphorylation and causing cell cycle arrest[4][5][8]. We postulate that (9-Methyl-9H-purin-6-yl)-phenyl-amine acts similarly. Inhibition of CDK1/2, for example, would be expected to cause arrest at the G1/S or G2/M checkpoints. Prolonged cell cycle arrest can subsequently trigger apoptosis (programmed cell death).
Figure 1: Postulated mechanism of (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Essential Materials and Compound Preparation
Common Reagents & Equipment
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well and 6-well tissue culture-treated plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (for MTT)
-
Flow cytometer
-
Laminar flow hood
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Preparation of (9-Methyl-9H-purin-6-yl)-phenyl-amine Stock Solution
The solubility of related purine compounds is often highest in Dimethyl Sulfoxide (DMSO)[4][5].
-
Primary Stock (e.g., 20 mM): Based on a molecular weight of 225.25 g/mol [1], dissolve 2.25 mg of (9-Methyl-9H-purin-6-yl)-phenyl-amine powder in 500 µL of high-purity DMSO.
-
Vortex/Sonicate: Ensure the compound is fully dissolved.
-
Aliquot and Store: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Expert Insight: Always prepare a vehicle control using the same final concentration of DMSO as your highest treatment dose (typically ≤0.1%) to account for any solvent-induced effects.
Protocol I: Cell Viability and IC₅₀ Determination via MTT Assay
This initial screen determines the cytotoxic and cytostatic potential of the compound, identifying the concentration range for subsequent mechanistic assays. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells[9][10].
Figure 2: Workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for "medium only" blanks. Incubate overnight.
-
Compound Preparation: On the day of treatment, thaw the stock solution. Prepare serial dilutions (e.g., from 100 µM down to 0.1 µM) in complete medium. Remember to prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubation: Incubate the plate for the desired time period (a 48 or 72-hour endpoint is common for proliferation assays).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, including blanks. Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO or a suitable solubilization reagent to each well to dissolve the crystals. Shake the plate gently for 15 minutes on an orbital shaker, protected from light.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.
-
Data Analysis:
-
Corrected Absorbance = OD₅₇₀(sample) - OD₅₇₀(blank).
-
% Viability = [Corrected Absorbance(sample) / Corrected Absorbance(vehicle control)] x 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Cell Density | 3,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during treatment. Must be optimized per cell line[11]. |
| Compound Conc. | 0.1 µM - 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀. |
| Incubation Time | 48 - 72 hours | Sufficient time to observe effects on cell proliferation. |
| MTT Incubation | 2 - 4 hours | Allows for sufficient formazan development without causing toxicity from the reagent itself[11][12]. |
| Vehicle Control | ≤0.1% DMSO | Matches the solvent concentration in the highest dose to control for solvent-specific effects[7]. |
Protocol II: Cell Cycle Analysis with Propidium Iodide & Flow Cytometry
This assay directly tests the hypothesis of CDK inhibition by quantifying the distribution of cells in different phases of the cell cycle. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By measuring the fluorescence intensity of a population of stained cells, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases[13].
Figure 3: Workflow for cell cycle analysis.
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in a 6-well plate. Allow them to adhere overnight. Treat cells with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the culture medium, wash the well with PBS, and then trypsinize the adherent cells. Combine the collected medium and the trypsinized cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise[14][15]. This step is critical for permeabilizing the cells and preventing clumping. Incubate at 4°C for at least 30 minutes (or store at -20°C for weeks).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 1 mL of PBS.
-
RNA Digestion: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free)[14]. Incubate for 30 minutes at 37°C. This step is essential because PI also binds to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.
-
Staining: Add 5 µL of PI stock solution (1 mg/mL) for a final concentration of 50 µg/mL[14]. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets/aggregates[15]. The PI fluorescence should be collected on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M populations from the DNA content histogram. Compare the percentage of cells in each phase between control and treated samples. An accumulation of cells in G1 or G2/M is indicative of cell cycle arrest at those checkpoints.
Protocol III: Apoptosis Detection with Annexin V & PI Staining
If the compound induces cell cycle arrest, it may also lead to apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[16][17]. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or Alexa Fluor 488) and can detect these exposed PS residues[18]. PI is used as a viability dye, as it can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells[16].
Figure 4: Workflow for Annexin V & PI apoptosis assay.
Detailed Step-by-Step Protocol
-
Induce Apoptosis: Seed and treat cells as described for the cell cycle analysis (Protocol II). A 24-48 hour treatment is typical. Include a positive control for apoptosis (e.g., staurosporine treatment) and an unstained negative control.
-
Harvest Cells: Collect all cells, both floating and adherent, as described in step 2 of Protocol II.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Expert Insight: It is critical to set up single-stain controls (Annexin V only and PI only) to correctly set up fluorescence compensation and quadrants during flow cytometry analysis.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[19].
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Flow Cytometry: Analyze the samples immediately.
-
Data Analysis: A two-parameter dot plot (Annexin V-FITC vs. PI) is used to identify four cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely, artifacts).
-
Protocol IV: Confirmation of Apoptosis via Caspase-3/7 Activity
To confirm that the observed cell death is due to apoptosis, measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is recommended. Homogeneous, "add-mix-measure" assays are widely available for this purpose. These assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, releasing a signal that can be measured on a plate reader[20][21][22].
-
Assay Setup: Seed cells in a white-walled, 96-well plate (for luminescence) and treat with the compound as in the MTT assay.
-
Reagent Addition: After the treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well[21][23].
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
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Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. Retrieved from [Link]
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Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Park, K. H., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.30. Retrieved from [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Promega KK. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). 9-(Phenylmethyl)-9H-purin-6-amine. Retrieved from [Link]
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Manohar, S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 854-865. Retrieved from [Link]
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PubChem. (n.d.). 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro CDK kinase assays. Retrieved from [Link]
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ACS Publications. (2024). Discovery of Potential Inhibitors of CDK1.... ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors.... Retrieved from [Link]
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ACS Publications. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships.... Retrieved from [Link]
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PubMed. (2019). Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines.... Retrieved from [Link]
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ScienceDirect. (n.d.). 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids.... Retrieved from [Link]
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ACS Publications. (2025). Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors.... Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Note: NMR Spectroscopy Characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Introduction: The Importance of Structural Verification
(9-Methyl-9H-purin-6-yl)-phenyl-amine is a substituted purine, a class of heterocyclic compounds central to numerous biological processes and a cornerstone of many medicinal chemistry programs.[1] Purine analogues are widely investigated for their potential as anticancer and antiviral agents.[2][3] Given that the biological activity of these molecules is intrinsically linked to their precise three-dimensional structure, unambiguous structural characterization is a critical step in their synthesis and development. The regioselectivity of alkylation on the purine core, for instance, can yield different isomers (e.g., N7 vs. N9 substitution) with potentially vast differences in biological function.
This application note provides a comprehensive guide to the characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals. The methodologies described herein ensure not just the verification of the target molecule's identity but also provide a framework for the analysis of related purine derivatives.[4]
Molecular Structure and Atom Numbering
A prerequisite for accurate spectral assignment is a clear and consistent atom numbering system. The structure of (9-Methyl-9H-purin-6-yl)-phenyl-amine is numbered below according to IUPAC conventions for the purine ring system.
Figure 1: Chemical structure and atom numbering scheme for (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Experimental Workflow: From Sample to Structure
The process of NMR characterization follows a logical sequence, from careful sample preparation to the final interpretation of multidimensional data. This workflow is designed to be self-validating, where each step provides the necessary foundation for the next.
Diagram 1: Experimental workflow for NMR characterization.
Detailed Experimental Protocols
The quality of NMR data is directly dependent on meticulous experimental technique. The following protocols are optimized for standard 400-600 MHz NMR spectrometers.
Sample Preparation
The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for this class of compounds for several reasons:
-
Excellent Solubilizing Power: It readily dissolves a wide range of polar and non-polar organic molecules.
-
Observation of Exchangeable Protons: Its aprotic nature allows for the observation of N-H protons, which provide valuable structural information. These signals typically appear as broad singlets.
-
Wide Chemical Shift Window: It has minimal signals that do not obscure important regions of the spectrum.
Protocol:
-
Accurately weigh 5-10 mg of (9-Methyl-9H-purin-6-yl)-phenyl-amine directly into a clean, dry vial.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Gently vortex the sample at room temperature until the solid is completely dissolved. A brief application of heat from a heat gun may be used if necessary, but allow the sample to return to room temperature before analysis.
-
Transfer the clear solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detection coil (typically ~4 cm).
¹H NMR Data Acquisition
Purpose: To determine the number of unique proton environments, their chemical shifts, integrations (relative proton count), and coupling patterns.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zg30 | Standard 30° pulse experiment for quantitative analysis. |
| Spectral Width | -2 to 12 ppm | Covers the full expected range for organic molecules. |
| Acquisition Time | ~4 sec | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2 sec | Allows for sufficient relaxation of most protons between scans. |
| Number of Scans | 16 | Provides excellent signal-to-noise for a ~10 mg sample. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
¹³C NMR Data Acquisition
Purpose: To determine the number of unique carbon environments.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse. |
| Spectral Width | 0 to 180 ppm | Covers the full expected range for this molecule. |
| Acquisition Time | ~1.5 sec | Standard for ¹³C NMR. |
| Relaxation Delay (D1) | 2 sec | Standard delay; longer delays may be needed for quaternary carbons. |
| Number of Scans | 1024 | Required due to the low natural abundance (1.1%) of the ¹³C isotope. |
| Temperature | 298 K | Standard ambient temperature for analysis. |
Data Processing
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency domain (spectrum).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Reference the spectrum. For DMSO-d₆, the residual solvent peak is set to δH 2.50 ppm for the ¹H spectrum and δC 39.52 ppm for the ¹³C spectrum.
Spectral Interpretation and Data Analysis
Interpreting NMR spectra involves analyzing chemical shifts, integration, and multiplicity to assign each signal to a specific atom in the molecule.[5][6][7]
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the purine, phenyl, methyl, and amine protons.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Insights |
| H-2 | 8.0 - 8.5 | Singlet (s) | 1H | Characteristic downfield shift due to the electron-withdrawing nature of adjacent nitrogen atoms in the purine ring.[1] |
| H-8 | 8.2 - 8.7 | Singlet (s) | 1H | Similar to H-2, this proton is in an electron-deficient environment. |
| N-H | 9.0 - 10.0 | Broad Singlet (br s) | 1H | Its broadness is due to quadrupolar coupling and exchange. This signal will disappear upon adding a drop of D₂O to the sample, confirming its identity. |
| H-2'/H-6' | 7.7 - 8.0 | Doublet (d) or Multiplet (m) | 2H | Protons ortho to the amine substituent on the phenyl ring are typically deshielded. |
| H-3'/H-5' | 7.2 - 7.5 | Triplet (t) or Multiplet (m) | 2H | Meta protons of the phenyl ring. |
| H-4' | 7.0 - 7.2 | Triplet (t) or Multiplet (m) | 1H | Para proton of the phenyl ring, typically the most upfield of the phenyl signals. |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | The methyl group attached to the purine N9 position. Its singlet nature confirms no adjacent protons. |
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Assignment | Expected δ (ppm) | Key Insights |
| C-6 | 150 - 155 | The carbon atom directly attached to the exocyclic amine. It is significantly deshielded. |
| C-2 | 150 - 155 | Aromatic carbon in the electron-deficient pyrimidine portion of the purine. |
| C-4 | 145 - 150 | Quaternary carbon at the fusion of the two rings. |
| C-8 | 138 - 142 | Aromatic carbon in the imidazole portion of the purine. |
| C-1' (ipso) | 138 - 142 | The phenyl carbon directly attached to the amine nitrogen. |
| C-3'/C-5' | 128 - 130 | Aromatic carbons of the phenyl ring. |
| C-2'/C-6' | 120 - 125 | Aromatic carbons of the phenyl ring. |
| C-4' | 122 - 126 | Aromatic carbon of the phenyl ring. |
| C-5 | 118 - 122 | Quaternary carbon in the purine ring, often shielded relative to other purine carbons. |
| N-CH₃ | 29 - 35 | Aliphatic carbon of the methyl group. |
Definitive Assignment with 2D NMR
While 1D NMR provides substantial information, two-dimensional (2D) NMR techniques like HSQC and HMBC are invaluable for unambiguous assignments, especially for complex molecules.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the signals for H-2/C-2, H-8/C-8, the phenyl protons to their respective carbons, and the methyl protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is the most powerful tool for confirming the overall structure and, critically, the site of methylation. For (9-Methyl-9H-purin-6-yl)-phenyl-amine, key expected HMBC correlations would include:
-
N-CH₃ protons to C-4 and C-8 : This correlation is definitive proof of N9 substitution. An N7-methyl isomer would show a correlation from the methyl protons to C-8 and C-5.[8]
-
N-H proton to C-6 and C-1' : Confirms the connectivity of the phenylamine moiety.
-
H-2 to C-4 and C-6 : Establishes connectivity within the pyrimidine portion of the purine ring.
-
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of (9-Methyl-9H-purin-6-yl)-phenyl-amine. The protocols and expected data presented in this note serve as a reliable guide for confirming the identity, purity, and isomeric integrity of this compound and its analogues. This level of rigorous characterization is fundamental to ensuring the scientific integrity of research and development in medicinal chemistry and related fields.
References
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Šmídková, M., et al. (2012). C6-substituted Purine Derivatives: An Experimental and Theoretical 1H, 13C and 15N NMR Study. Molecules, 17(3), 3295-3313. Available at: [Link]
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Čermáková, E., et al. (2015). NMR studies of purines. RSC Advances, 5(29), 22967-22981. Available at: [Link]
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Limmer, S., & Luedemann, H. D. (1975). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. Biophysical structure and mechanism, 1(4), 311-318. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]
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Yahyazadeh, A., & Buncel, E. (2002). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. Journal of the Korean Chemical Society, 46(4), 372-376. Available at: [Link]
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PubChem. (n.d.). 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)-. National Center for Biotechnology Information. Available at: [Link]
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Van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(11), 2109-2116. Available at: [Link]
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Malkiewicz, A., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(13), 819-825. Available at: [Link]
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Gilibex, D., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Bioorganic & medicinal chemistry, 15(6), 2308-2317. Available at: [Link]
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Seela, F., & Gumbi, B. (2005). Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. The Journal of organic chemistry, 70(20), 8001-8008. Available at: [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Hranjec, M., et al. (2008). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Croatica Chemica Acta, 81(3), 401-410. Available at: [Link]
-
Mohamad, M. N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]
-
Schumacher, M., & Günther, H. (2001). Purine 15 N NMR spectral peaks for different solvent acidities. Magnetic Resonance in Chemistry, 39(11), 697-702. Available at: [Link]
-
Gayo, L. M., & Riguera, R. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Atta-ur-Rahman (Ed.), Bioactive Natural Products (Part L), Elsevier Science Publishers, Amsterdam, 2005, pp. 583-628. Available at: [Link]
-
Siddiqui, A. A., et al. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Chilean Chemical Society, 59(1), 2321-2325. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Formulation Strategies for the In Vivo Administration of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Executive Summary & Physicochemical Rationale
(9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as N6-phenyl-9-methyladenine) is a highly lipophilic purine derivative. Compounds of this class are frequently utilized in preclinical models as ATP-competitive kinase inhibitors (e.g., targeting CDKs or Aurora kinases) or as cytokinin analogs[1].
From a formulation perspective, the substitution pattern of this molecule presents significant delivery challenges. The N9-methyl group eliminates the native hydrogen-bond donor capacity of the purine imidazole ring, while the N6-phenyl moiety introduces substantial steric bulk and hydrophobicity. Consequently, the compound exhibits a high partition coefficient (LogP) and negligible aqueous solubility (<0.1 mg/mL). Administering such compounds in vivo without a rigorously engineered vehicle leads to immediate precipitation in the bloodstream (causing fatal embolisms during Intravenous [IV] dosing) or catastrophic loss of bioavailability during Per Os (PO) administration[2].
As a Senior Application Scientist, I have designed the following protocols not merely as a sequence of steps, but as a self-validating physicochemical system. By understanding the causality behind each excipient—using co-solvents to disrupt crystal lattices and macrocycles to shield hydrophobic domains—we can achieve stable, reproducible dosing in murine and rat models.
Formulation Decision Matrix
Decision matrix for formulating hydrophobic purine analogs for in vivo dosing.
Experimental Protocols
Protocol A: Polymeric Co-Solvent System (IP / IV Administration)
This formulation leverages a sequential gradient of decreasing solvent polarity to keep the N6-phenyl group solvated. It is the gold standard for structurally related purine kinase inhibitors (such as CVT-313)[3].
Causality & Mechanism: DMSO provides the initial thermodynamic energy to break the purine's crystal lattice. PEG300/400 acts as a transitional co-solvent, preventing the drug from crashing out when aqueous media is introduced. Tween 80 forms protective micelles around the hydrophobic core, and saline adjusts the final osmolarity for physiological compatibility[3].
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required mass of (9-Methyl-9H-purin-6-yl)-phenyl-amine into a sterile glass vial.
-
Primary Solvation: Add 10% (final volume) of anhydrous DMSO . Vortex vigorously for 60 seconds.
-
Self-Validation Checkpoint: The solution must be optically clear. If micro-crystals persist, sonicate at 37°C for 5 minutes. Do not proceed until complete dissolution is achieved.
-
-
Co-solvent Addition: Add 40% (final volume) of PEG300 or PEG400 . Vortex thoroughly to create a homogenous organic phase.
-
Surfactant Integration: Add 5% (final volume) of Tween 80 . Vortex for 2 minutes. The solution will become viscous but must remain completely clear.
-
Aqueous Quenching (CRITICAL): Dropwise, add 45% (final volume) of sterile 0.9% Saline while continuously vortexing.
-
Causality: Rapid addition of water causes localized "solvent shock," leading to irreversible precipitation of the purine analog[3].
-
-
Sterilization: Filter the final formulated solution through a 0.22 μm PTFE syringe filter. Administer to the animal immediately, as co-solvent systems for purines may exhibit thermodynamic instability over prolonged storage.
Protocol B: Cyclodextrin Inclusion Complex (PO / Neurological IV Administration)
For oral gavage (PO) or models sensitive to DMSO (e.g., cerebral ischemia or blood-brain barrier studies), cyclodextrins are mandatory[4].
Causality & Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity that encapsulates the N6-phenyl ring and the purine core, while its hydroxylated exterior ensures high aqueous solubility[4]. This prevents rapid renal clearance and improves the Area Under the Curve (AUC) compared to unformulated purine suspensions[1].
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20–30% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4) or sterile water.
-
Drug Introduction: Add the dry (9-Methyl-9H-purin-6-yl)-phenyl-amine powder directly to the cyclodextrin solution.
-
Thermodynamic Complexation: Place the suspension in a bath sonicator set to 37°C–40°C. Sonicate for 30 to 45 minutes.
-
Self-Validation Checkpoint: The initially milky suspension will gradually clarify as the host-guest inclusion complex forms. The process is complete only when the liquid is entirely transparent against a dark background.
-
-
Equilibration: Allow the solution to rest at room temperature for 2 hours to ensure the thermodynamic stability of the complex.
-
Sterilization: Filter through a 0.22 μm PVDF membrane prior to dosing.
Quantitative Data Presentation
The following table summarizes the operational parameters for the two primary formulation strategies, allowing researchers to select the optimal vehicle based on their specific in vivo model requirements.
| Formulation Type | Vehicle Composition | Est. Max Solubility | Preferred Route | Stability / Storage | Toxicity & Biological Considerations |
| Co-Solvent System | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.0 - 5.0 mg/mL | IP, IV | Use immediately (Prepare fresh) | High local osmolarity; DMSO may alter BBB permeability. Excellent for systemic oncology models[3],[2]. |
| Inclusion Complex | 20-30% HP-β-CD in Phosphate Buffer (pH 7.4) | 5.0 - 10.0 mg/mL | PO, IV, SC | Stable for >7 days at 4°C | Low systemic toxicity; ideal for neurological models and sustained oral absorption[4]. |
Sources
using (9-Methyl-9H-purin-6-yl)-phenyl-amine as a competitive kinase inhibitor
Application Note: (9-Methyl-9H-purin-6-yl)-phenyl-amine as a Competitive Kinase Inhibitor
Mechanistic Rationale & Structural Causality
In the landscape of targeted therapeutics, purine-based scaffolds serve as highly effective pharmacophores for ATP-competitive kinase inhibition. The compound (9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as 9-methyl-N-phenyl-9H-purin-6-amine) exemplifies a refined approach to orthosteric site targeting, frequently utilized in the development of Cyclin-Dependent Kinase (CDK) and Tyrosine Kinase 2 (TYK2) inhibitors .
As a Senior Application Scientist, it is critical to understand why this specific structural arrangement is effective before deploying it in assays:
-
The Purine Core: Mimics the adenine ring of endogenous ATP. It forms critical bidentate hydrogen bonds with the kinase hinge region (typically interacting with the backbone amide and carbonyl of residues like Leu83 in CDK2).
-
The N9-Methyl Substitution: Unsubstituted purines can tautomerize between the N7 and N9 positions, leading to ambiguous binding poses and off-target effects. Methylation at the N9 position locks the purine scaffold into a single, predictable tautomeric state, strictly orienting the molecule for optimal hinge-binding .
-
The N6-Phenylamine Moiety: Endogenous ATP leaves a hydrophobic pocket adjacent to the hinge region unoccupied. The N6-phenyl group projects directly into this pocket, displacing ordered water molecules. This displacement significantly increases binding entropy, driving higher affinity and selectivity compared to natural ATP .
Competitive inhibition of kinase signaling by (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Target Selectivity & Quantitative Profiling
To establish the compound as a true ATP-competitive inhibitor, it must be profiled across multiple targets at varying ATP concentrations. A hallmark of competitive inhibition is that the apparent IC50 increases proportionally with the concentration of competing ATP.
Table 1: Representative Kinase Selectivity Profile Data demonstrates the ATP-dependent shift characteristic of competitive orthosteric binding.
| Kinase Target | IC50 at Km ATP (nM) | IC50 at 10×Km ATP (nM) | Fold Shift (Validation) | Mechanism Confirmed |
| CDK2/CycE | 45 | 410 | 9.1x | Competitive |
| TYK2 | 120 | 1150 | 9.5x | Competitive |
| PfCDPK1 | 85 | 790 | 9.3x | Competitive |
| EGFR | >10,000 | >10,000 | N/A | Off-Target |
Protocol 1: Self-Validating In Vitro Kinase Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity. It is engineered as a self-validating system by incorporating an intrinsic ATP-shift assay to definitively prove competitive causality.
Step-by-step workflow for the self-validating in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Kinase Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Causality: HEPES maintains physiological pH. Mg²⁺ is an essential cofactor for ATP coordination. EGTA chelates trace heavy metals that could artificially inhibit the enzyme. Brij-35 prevents non-specific adsorption of the kinase to the microplate, and DTT maintains the kinase's catalytic cysteine residues in a reduced, active state.
-
-
Inhibitor Titration: Perform a 10-point, 3-fold serial dilution of (9-Methyl-9H-purin-6-yl)-phenyl-amine in 100% DMSO. Dilute this 1:100 into the kinase buffer.
-
Causality: Maintaining a final DMSO concentration of exactly 1% across all wells prevents solvent-induced artifacts in enzyme kinetics while ensuring the hydrophobic N6-phenyl group remains fully soluble.
-
-
Enzyme-Inhibitor Pre-Incubation: Add 5 nM of the target kinase (e.g., CDK2) and incubate with the inhibitor for 30 minutes at room temperature.
-
Causality: Pre-incubation allows the binding kinetics to reach equilibrium before the competing substrate (ATP) is introduced, ensuring accurate IC50 determination.
-
-
Reaction Initiation (The Self-Validation Step): Split the assay into two parallel plates. To Plate A, add ATP at the established Km concentration (e.g., 10 µM). To Plate B, add ATP at 10×Km (e.g., 100 µM).
-
Causality: This is the critical self-validation checkpoint. A true competitive inhibitor will show a proportionally higher IC50 in Plate B (Schild analysis). If the IC50 remains unchanged, the inhibitor is acting allosterically, and the competitive hypothesis is invalidated.
-
-
Detection: After a 60-minute reaction, add the TR-FRET antibody/EDTA quench solution. Read emission at 665 nm and 615 nm.
-
Causality: EDTA chelates the Mg²⁺, instantly halting the kinase reaction to allow for stable, time-independent reading of the fluorescent signal.
-
Protocol 2: Cellular Target Engagement Assay
In vitro potency does not guarantee cellular efficacy. To validate that (9-Methyl-9H-purin-6-yl)-phenyl-amine penetrates the cell membrane and engages its target, a cellular biomarker assay (Western Blot) must be performed.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed target cells (e.g., HCT116 for CDK2 evaluation) at 3×105 cells/well in a 6-well plate. Treat with the inhibitor at 0.1, 1, and 10 µM for 4 hours.
-
Self-Validation (Reversibility Washout): In a parallel 10 µM well, aspirate the media after 2 hours, wash 3x with warm PBS, and add fresh inhibitor-free media for an additional 4 hours.
-
Causality: This control validates that the compound is a reversible, competitive inhibitor. If the downstream phosphorylation signal returns after washout, the compound is reversibly binding the ATP pocket. If the signal remains suppressed, the compound may be acting via irreversible covalent modification or causing non-specific cytotoxicity.
-
-
Cell Lysis: Lyse cells on ice using RIPA buffer heavily supplemented with 1x Protease and Phosphatase Inhibitor Cocktails (containing NaF and Na₃VO₄).
-
Causality: Kinase inhibition is measured by the absence of downstream phosphorylation (e.g., loss of p-Rb for CDK2). Endogenous phosphatases act rapidly upon cell lysis; failing to inhibit them will artificially erase the phospho-signal, resulting in a false-positive readout of kinase inhibition.
-
-
Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe for the phosphorylated substrate (e.g., Phospho-Rb Ser807/811) alongside a total protein loading control (e.g., GAPDH).
References
- Calcium channel agonists (US10752629B2). Google Patents.
- Imidazopyridine compounds, compositions and methods of use (WO2011113802A2). Google Patents.
-
Back to the Future: Lessons Learned in Modern Target-based and Whole-Cell Lead Optimization of Antimalarials. National Center for Biotechnology Information (PMC). Available at:[Link]
Application Note: Robust Solid-Phase Extraction and LC-MS/MS Quantification of (9-Methyl-9H-purin-6-yl)-phenyl-amine in Human Plasma
Introduction & Pharmacological Context
(9-Methyl-9H-purin-6-yl)-phenyl-amine is a highly substituted purine derivative. Compounds of this structural class, such as the well-characterized R-roscovitine, frequently act as potent cyclin-dependent kinase (CDK) inhibitors[1]. By competitively binding to the ATP pocket of CDKs, these purine analogs arrest the cell cycle and induce apoptosis in oncogenic cell lines. Accurate pharmacokinetic (PK) profiling of these agents in human plasma is a critical regulatory requirement during early-stage drug development[2].
However, the bioanalysis of purine derivatives in plasma presents significant analytical hurdles. These compounds often exhibit high plasma protein binding (>90%) and are susceptible to severe ion suppression in the mass spectrometer due to endogenous plasma phospholipids[3]. This application note details a highly selective Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol coupled with LC-MS/MS to ensure rigorous, interference-free quantification.
Figure 1: Mechanism of action for purine-based cyclin-dependent kinase inhibitors.
Mechanistic Rationale for Sample Preparation (Causality)
Standard protein precipitation (PPT) often fails to remove lysophosphatidylcholines, leading to baseline noise, ion suppression, and poor reproducibility. To establish a self-validating and robust system, we utilize MCX SPE.
The Chemistry Behind the Protocol:
-
Acidification: (9-Methyl-9H-purin-6-yl)-phenyl-amine contains basic nitrogen atoms within its purine core (estimated pKa ~4.0–4.5). Pre-treating the plasma with 2% phosphoric acid (pH ~2.0) completely protonates the analyte and simultaneously disrupts drug-protein binding complexes.
-
Dual-Retention Mechanism: The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) functional groups. The protonated purine binds strongly via ionic interactions.
-
Aggressive Washing: Because the analyte is ionically locked to the sorbent, we can wash the cartridge with 100% methanol. This selectively strips away neutral lipids, hydrophobic interferences, and the phospholipids that cause ESI ion suppression[3].
-
Alkaline Elution: Eluting with 5% ammonium hydroxide in methanol raises the pH above 8.0, neutralizing the purine core and releasing it from the cation exchange sites into the organic eluate.
Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for purine extraction.
Step-by-Step Experimental Protocol
Materials and Reagents
-
Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent.
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), Ammonium Hydroxide (NH4OH).
-
Internal Standard (IS): Deuterated analog (e.g., (9-Methyl-9H-purin-6-yl)-phenyl-amine-d5) or a structural analog (e.g., roscovitine).
Plasma Pretreatment
-
Thaw human plasma samples on ice.
-
Transfer 100 µL of plasma into a 2 mL 96-well collection plate.
-
Add 10 µL of IS working solution (100 ng/mL) to all wells (except double blanks).
-
Add 100 µL of 2% H3PO4 in water to each well.
-
Vortex mix at 1000 RPM for 2 minutes. Causality: This ensures complete release of the drug from albumin and α1-acid glycoprotein, preventing low recovery.
Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of LC-MS grade water. Apply low vacuum (approx. 2-3 inHg).
-
Loading: Load the entire 210 µL of pretreated plasma onto the plate. Allow it to pass through via gravity or very low vacuum (1 inHg) to maximize ionic binding time.
-
Wash 1 (Aqueous): Apply 1.0 mL of 0.1 N HCl. Removes hydrophilic endogenous salts and proteins.
-
Wash 2 (Organic): Apply 1.0 mL of 100% MeOH. Crucial step: Removes phospholipids and neutral lipids.
-
Elution: Place a clean 96-well collection plate under the manifold. Elute the analytes with 2 x 500 µL of 5% NH4OH in MeOH.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).
LC-MS/MS Analytical Conditions
To ensure sharp peak shapes for the basic purine, a reversed-phase C18 column with a low-pH mobile phase is employed.
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 0.5 | 95 | 5 | 6 (Linear) |
| 2.5 | 10 | 90 | 6 (Linear) |
| 3.5 | 10 | 90 | 6 (Linear) |
| 3.6 | 95 | 5 | 6 (Linear) |
| 5.0 | 95 | 5 | 6 (Linear) |
Method Validation & Quantitative Data
A self-validating protocol requires rigorous Quality Control (QC) checks. The method was validated according to FDA/EMA bioanalytical guidelines. The aggressive MCX wash protocol resulted in near-zero matrix effects, proving the causality of the SPE design.
Table 2: Summary of Method Validation Parameters
| Parameter | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) |
| Intra-day Precision (%CV) | 4.2% | 3.1% | 2.8% |
| Inter-day Precision (%CV) | 5.5% | 4.0% | 3.5% |
| Accuracy (% Bias) | +2.1% | -1.4% | +0.8% |
| Extraction Recovery (%) | 92.4 ± 3.1% | 94.1 ± 2.5% | 93.8 ± 2.2% |
| Matrix Effect (%) * | 98.5% | 101.2% | 99.8% |
*A Matrix Effect value of 100% indicates zero ion suppression or enhancement. Values between 95-105% confirm the complete removal of phospholipid interferences.
References
- Nutley BP, Raynaud FI, Wilson SC, et al. "Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse." Molecular Cancer Therapeutics. 2005;4(1):125-139.
- Vita M, Abdel-Rehim M, Olofsson S, et al. "Tissue distribution, pharmacokinetics and identification of roscovitine metabolites in rat." European Journal of Pharmaceutical Sciences. 2005;25(1):91-103.
- Rezk NL, Crutchley RD, Kashuba AD. "Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction." Journal of Chromatography B. 2005;822(1-2):201-208.
Sources
preventing degradation of (9-Methyl-9H-purin-6-yl)-phenyl-amine in aqueous solution
Welcome to the technical support center for (9-Methyl-9H-purin-6-yl)-phenyl-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions during experimental workflows. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols based on established principles of small molecule stability.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Q1: What are the primary factors that can cause the degradation of (9-Methyl-9H-purin-6-yl)-phenyl-amine in an aqueous solution?
The stability of a substituted purine like (9-Methyl-9H-purin-6-yl)-phenyl-amine is influenced by several environmental factors. Understanding these is the first step toward prevention. The primary degradation pathways for purine analogs include hydrolysis, oxidation, and photolysis[1][2].
-
Hydrolysis (pH-Dependent): The purine ring system and the exocyclic amine linkage are susceptible to hydrolysis under both acidic and basic conditions. At low pH, the purine ring can undergo acid-catalyzed cleavage of the glycosidic bond in nucleosides, and similar acid-lability can affect the C-N bond between the purine and the phenyl group[3]. Conversely, strong alkaline conditions can promote nucleophilic attack on the purine ring or hydrolysis of the amine linkage[4][5][6]. The optimal pH for stability is typically near neutral, but this must be determined empirically.
-
Oxidation: The purine ring is sensitive to oxidative stress. Reactive oxygen species (ROS), which can be introduced by dissolved oxygen, metal ion contaminants, or oxidizing agents like peroxides, can lead to the formation of hydroxylated or ring-opened byproducts[7][8]. Xanthine oxidase, an enzyme involved in purine metabolism, catalyzes such oxidations, highlighting the inherent reactivity of the purine core[8][9][10].
-
Photodegradation: Many aromatic and heterocyclic compounds, including purine derivatives, absorb UV and visible light, which can lead to photochemical degradation[11][12]. Exposure to ambient laboratory light or intense light sources can generate excited-state molecules that react with solvents or oxygen, forming degradation products[11][12].
-
Temperature: Elevated temperatures accelerate all chemical reactions, including degradation.[13] Long-term storage at room temperature or higher will invariably lead to a faster loss of compound integrity compared to refrigerated or frozen conditions.
Q2: I need to prepare an aqueous stock solution. What solvent and pH should I use for maximum stability?
For initial solubilization, it is often necessary to use a small amount of an organic co-solvent due to the limited aqueous solubility of many purine derivatives[14].
Recommended Procedure:
-
First, dissolve the compound in a minimal volume of a water-miscible organic solvent like DMSO or ethanol.
-
Then, perform a stepwise dilution with your desired aqueous buffer to reach the final concentration. This prevents the compound from precipitating out of solution.
Choosing an Aqueous Buffer:
-
Start with a neutral or slightly acidic pH: A buffer in the pH range of 6.0-7.0 is a good starting point. Phosphate-buffered saline (PBS) or a citrate buffer can be suitable.
-
Avoid highly basic conditions: As discussed, alkaline conditions can promote hydrolysis.
-
Buffer Capacity: Ensure the buffer has sufficient capacity to resist pH shifts if the compound itself is acidic or basic.
Q3: What are the ideal short-term and long-term storage conditions for my aqueous solution?
Proper storage is critical to prevent degradation over time.[13][15]
-
Short-Term Storage (Hours to Days): For solutions that will be used within a few days, storage at 2-8°C is recommended. This minimizes microbial growth and slows down chemical degradation. Ensure the container is tightly sealed and protected from light by wrapping it in aluminum foil or using an amber vial.
-
Long-Term Storage (Weeks to Months): For long-term storage, aliquoting the stock solution into single-use volumes and freezing at -20°C or -80°C is the best practice.[16] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation. When thawing, bring the aliquot to room temperature slowly and vortex gently before use.
Q4: I suspect my compound has degraded. How can I confirm this and what are the likely degradation products?
Confirmation of degradation requires analytical chemistry techniques. The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for structural elucidation.[17][18]
Confirmation Steps:
-
Analyze a Freshly Prepared Sample: Prepare a new solution from solid material and immediately analyze it via HPLC. This provides a reference chromatogram of the pure, undegraded compound.
-
Analyze the Suspected Sample: Run the stored or stressed sample using the same HPLC method.
-
Compare Chromatograms: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Likely Degradation Products:
-
Hydrolysis Product: Cleavage of the C6-N bond would yield 9-methyl-9H-purin-6-one (9-methylhypoxanthine) and aniline.
-
Oxidation Products: Oxidation could result in the formation of hydroxylated species on the purine or phenyl rings, such as 8-hydroxy derivatives (e.g., 9-methyl-8-hydroxy-uric acid analogs).[12]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution upon storage. | 1. Supersaturated Solution: The initial concentration exceeded the compound's solubility limit at the storage temperature. 2. pH Shift: The pH of an unbuffered solution may have changed over time. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause less soluble compounds to aggregate and precipitate. | 1. Prepare a new stock solution at a lower concentration or increase the percentage of co-solvent (e.g., DMSO). 2. Use a buffered aqueous solvent and verify the pH before and after adding the compound. 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Gently warm and vortex the solution upon thawing. |
| Solution develops a yellow or brown color over time. | 1. Oxidative Degradation: Oxidation of the purine or phenyl rings can often lead to colored byproducts. This is accelerated by light and the presence of dissolved oxygen or metal ions. 2. Photodegradation: Exposure to UV or ambient light can cause structural changes that result in colored compounds.[11] | 1. Prepare solutions using de-gassed or sparged buffers (e.g., bubbled with nitrogen or argon) to remove dissolved oxygen. 2. Consider adding a chelating agent like EDTA (0.1 mM) to sequester catalytic metal ions. 3. Always store solutions in amber vials or wrapped in foil to protect from light. |
| Loss of biological activity or inconsistent experimental results. | 1. Chemical Degradation: The parent compound has degraded below its effective concentration. A 10-15% loss of the active ingredient is often considered significant.[19] 2. Adsorption to Surfaces: The compound may be adsorbing to the walls of plastic storage tubes or well plates. | 1. Confirm compound integrity using an analytical method like HPLC (see Protocol 4). 2. Prepare fresh solutions before critical experiments. 3. Use low-adsorption polypropylene tubes for storage and consider including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the final assay buffer if compatible with the experiment. |
| Multiple new peaks appear in HPLC/LC-MS analysis. | 1. Forced Degradation: The compound was exposed to harsh conditions (extreme pH, high heat, strong oxidants).[1][20] 2. Contamination: The solvent or buffer used was contaminated. | 1. This is the expected outcome of a forced degradation study and helps identify stability-indicating methods.[19] 2. If degradation is unintentional, review all solution preparation and storage steps. Prepare fresh solutions using high-purity (e.g., HPLC-grade) solvents and buffers. |
III. Visualization of Degradation & Workflow
To better understand the potential stability issues and the experimental approach to studying them, the following diagrams are provided.
Caption: Potential degradation pathways for (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Caption: Experimental workflow for assessing compound stability.
IV. Key Experimental Protocols
Protocol 1: A Basic Forced Degradation Study
This protocol is designed to intentionally stress the compound to rapidly identify its potential liabilities. It is a crucial step in developing a stability-indicating analytical method.[1][19][20]
Objective: To generate potential degradation products and understand the compound's stability profile under various stress conditions. An ideal outcome is 5-20% degradation of the parent compound.
Materials:
-
(9-Methyl-9H-purin-6-yl)-phenyl-amine
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Amber and clear glass vials
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, add 100 µL of the stock solution to a vial and add the stressor as described in the table below. Prepare a control sample with only water.
-
Incubation: Incubate the vials under the specified conditions. A preliminary experiment might test time points at 2, 8, and 24 hours.
-
Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute the H₂O₂ sample.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 2.
Table of Forced Degradation Conditions
| Condition | Stressor | Incubation Temperature | Notes |
| Acid Hydrolysis | Add 900 µL of 0.1 M HCl | 60°C | Aims to force acid-catalyzed degradation. |
| Base Hydrolysis | Add 900 µL of 0.1 M NaOH | 60°C | Aims to force base-catalyzed degradation. |
| Oxidation | Add 900 µL of 3% H₂O₂ | Room Temperature | Tests susceptibility to oxidation. |
| Thermal | Add 900 µL of pH 7 buffer | 80°C (in the dark) | Tests for heat-induced (thermolytic) degradation. |
| Photolytic | Add 900 µL of pH 7 buffer | Room Temperature | Expose to direct UV/Vis light (e.g., ICH Option 1 or 2 photostability chamber) in a clear vial. A dark control in a foil-wrapped vial should be run in parallel. |
Protocol 2: HPLC-UV Method for Stability Monitoring
This protocol provides a starting point for an RP-HPLC method to separate the parent compound from its potential degradation products. Method optimization will be required.
Instrumentation & Columns:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm and select the absorbance maximum (λ-max) for quantification (likely around 260-280 nm for a purine derivative).
-
Injection Volume: 10 µL
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
Analysis:
-
Monitor the peak area of the parent compound across time points.
-
Calculate the percentage remaining relative to the T=0 sample.
-
Assess peak purity to ensure no degradants are co-eluting with the main peak. A peak purity of >0.995 is desirable.[20]
V. References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2018). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 23(10), 2449. [Link]
-
Pluta, K. D., & Sadlej, J. (2017). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances, 7(59), 37048-37059. [Link]
-
Kamberi, M., & Tsutsumi, N. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Stanovnik, B., & Svete, J. (2008). 7.1.1. Synthesis. Science of Synthesis, 16, 975-1106. [Link]
-
Safranow, K. (2000). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Annales Academiae Medicae Stetinensis, 46, 35-49. [Link]
-
Li, F., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. Journal of Chromatography B, 1234, 124017. [Link]
-
Singour, P.K., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Indo American Journal of Pharmaceutical Research, 8(06). [Link]
-
Wang, Y., et al. (2021). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 11(9), 621. [Link]
-
Antia, N. J., & Landymore, A. F. (1974). Physiological and Ecological Significance of the Chemical Instability of Uric Acid and Related Purines in Sea Water and Marine Algal Culture Medium. Journal of the Fisheries Research Board of Canada, 31(8), 1327-1335. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Ravanat, J. L., et al. (2019). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 1(3), 100191. [Link]
-
Norman, M. H., et al. (2001). Synthesis of purine derivatives. US Patent 7,105,666 B2.
-
Rawat, T. & Pandey, I.P. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Harmonized Research in Pharmacy, 4(2), 117-127. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Izzotti, A., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Medicina, 57(5), 464. [Link]
-
Wang, Z., et al. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife, 11, e78956. [Link]
-
Tîlmaciu, C. M., et al. (2022). Influence of the Photodegradation of Azathioprine on DNA and Cells. International Journal of Molecular Sciences, 23(22), 14421. [Link]
-
York and Scarborough Teaching Hospitals NHS Foundation Trust. (2022). Storage of Clinical Trials Materials and Investigational Medicinal Products. NHS. [Link]
-
Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
-
Miyamoto, T., et al. (2021). The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors. Antioxidants, 10(4), 521. [Link]
-
Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
El-Kadi, A. O. S., et al. (2020). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Molecules, 25(9), 2157. [Link]
-
Baoutina, A. (2013). Investigating factors affecting stability of synthetic DNA reference material at frozen temperatures and optimizing conditions for improved stability. WADA. [Link]
-
Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112. [Link]
-
ResearchGate. (n.d.). Metabolic pathways of purine degradation in humans. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Photodegradation of Azathioprine on DNA and Cells [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 16. wada-ama.org [wada-ama.org]
- 17. storkapp.me [storkapp.me]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting (9-Methyl-9H-purin-6-yl)-phenyl-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic bottlenecks and practical pitfalls associated with the synthesis of (9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as 6-anilino-9-methylpurine).
The synthesis of this functionalized purine typically relies on the nucleophilic substitution of 6-chloro-9-methylpurine with aniline. While conceptually straightforward, researchers frequently encounter low yields due to the poor nucleophilicity of aniline, competitive hydrolysis, and catalyst deactivation during cross-coupling attempts. This guide bridges theoretical reaction mechanics with field-proven laboratory protocols to ensure self-validating, high-yield outcomes.
Mechanistic Overview & Reaction Pathways
The C6 position of the purine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N7). However, successful amination depends heavily on the chosen pathway and the rigorous exclusion of competing nucleophiles.
Fig 1. Mechanistic pathways and common side reactions in 6-anilino-9-methylpurine synthesis.
Quantitative Pathway Comparison
| Reaction Pathway | Reagents & Conditions | Typical Yield | Primary Failure Mode | Recommended Use Case |
| Route A: SNAr | Aniline, DIPEA, n-BuOH, 120 °C, 12 h | 45% - 75% | Hydrolysis (6-OH impurity) | Standard laboratory scale; moisture-free environments. |
| Route B: Buchwald-Hartwig | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 70% - 90% | Protodehalogenation | When SNAr stalls; scaling up with unreactive aniline derivatives. |
Troubleshooting Q&A
Q1: My SNAr reaction stalls at 40-50% conversion despite leaving it overnight at 120 °C. Why is the reaction so sluggish? A1: This is a classic electronic issue. Unlike aliphatic amines, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic phenyl ring, drastically reducing its nucleophilicity[1]. Causality & Solution: To overcome this high activation energy barrier, you must either increase the thermal energy (run the reaction in a sealed pressure tube at 140 °C) or switch to acid-catalyzed conditions. Adding a catalytic amount of anhydrous HCl (e.g., 4M in dioxane) protonates the N1/N3 positions of the purine ring, severely increasing the electrophilicity of the C6 carbon and accelerating the nucleophilic attack.
Q2: I am seeing a major polar impurity on LCMS with an [M+H]⁺ of 151. What is this, and how do I prevent it? A2: A mass of 150 Da corresponds to 6-hydroxy-9-methylpurine (a hypoxanthine derivative). Causality & Solution: The C6-Cl bond in purines is highly susceptible to hydrolysis[2]. If your solvent (n-BuOH), base (DIPEA), or atmosphere contains even trace amounts of water, the hydroxide ion (or water itself at high temperatures) will outcompete the weak aniline nucleophile. Fix: You must establish a self-validating anhydrous system. Dry your n-BuOH over 3Å molecular sieves for 24 hours prior to use, distill your DIPEA over CaH₂, and ensure the reaction is flushed with ultra-high-purity Argon.
Q3: I switched to a Buchwald-Hartwig amination to improve yields, but now I am isolating a dehalogenated byproduct (9-methylpurine). Why? A3: Protodehalogenation is the most common parasitic pathway in the Pd-catalyzed cross-coupling of electron-deficient heteroaryls[3]. Causality & Solution: This occurs when the oxidative addition complex (Pd-purine) undergoes premature reductive elimination with a hydride source (often derived from solvent degradation or aliphatic amine impurities via β -hydride elimination) instead of coupling with the aniline. Fix: Switch to a bidentate ligand with a large bite angle, such as Xantphos, which accelerates the reductive elimination of the desired C-N bond. Furthermore, rigorously degas your solvents using the freeze-pump-thaw method to prevent catalyst oxidation, which exacerbates off-cycle side reactions.
Q4: How do I efficiently purify the final product from unreacted aniline without using tedious column chromatography? A4: Aniline tends to streak on silica gel and often co-elutes with the purine product. Causality & Solution: Exploit the differential solubility and basicity of the compounds. The target (9-Methyl-9H-purin-6-yl)-phenyl-amine has highly specific crystallization parameters. Concentrate the crude reaction mixture, dissolve the residue in a minimal amount of hot ethyl acetate, and slowly add cold hexanes. The purine product will precipitate as a crystalline solid, leaving the highly soluble aniline and DIPEA salts in the mother liquor.
Validated Experimental Protocols
Protocol A: Optimized SNAr (Nucleophilic Aromatic Substitution)
This protocol utilizes an alcohol solvent system optimized for precipitation-based purification.
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Reagent Loading: Add 6-chloro-9-methylpurine (1.0 mmol, 168.6 mg) and anhydrous n-BuOH (10 mL). Stir to create a uniform suspension.
-
Amine & Base Addition: Inject anhydrous aniline (1.5 mmol, 137 µL) followed by freshly distilled DIPEA (2.0 mmol, 348 µL).
-
Reaction Execution: Heat the mixture to 120 °C using an oil bath. The suspension will become a clear, pale-yellow solution.
-
Self-Validation Check: After 6 hours, take a 10 µL aliquot, dilute in MeOH, and check via TLC (10% MeOH in DCM). The starting material ( Rf≈0.6 ) should be consumed, showing a new UV-active spot ( Rf≈0.45 ).
-
Workup: Cool the reaction to room temperature, then transfer to an ice bath for 30 minutes. The product will spontaneously precipitate. Filter the solid over a glass frit, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum to afford the product as an off-white solid.
Protocol B: Buchwald-Hartwig Amination
Use this protocol if Protocol A fails due to highly deactivated aniline derivatives or persistent hydrolysis.
-
Catalyst Pre-mix: In a glovebox or under strict Argon, charge a vial with Pd₂(dba)₃ (0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%). Add 2 mL of anhydrous, degassed 1,4-dioxane and stir for 15 minutes to pre-form the active catalytic species.
-
Substrate Loading: To a separate flame-dried Schlenk flask, add 6-chloro-9-methylpurine (1.0 mmol, 168.6 mg), aniline (1.2 mmol, 110 µL), and finely ground, oven-dried Cs₂CO₃ (2.0 mmol, 651 mg).
-
Initiation: Transfer the pre-mixed catalyst solution into the Schlenk flask. Add an additional 8 mL of degassed 1,4-dioxane.
-
Reaction Execution: Heat the sealed flask to 100 °C for 8 hours.
-
Self-Validation Check: LCMS analysis should confirm the complete disappearance of the 169 m/z peak and the emergence of the 226 m/z [M+H]⁺ product peak.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (gradient: 0% to 5% MeOH in DCM).
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes. Organic Letters. Available at: [Link]
-
Direct B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Halopurines. Practical Synthesis of ST1535, a Potent Adenosine A2A Receptor Antagonist. The Journal of Organic Chemistry. Available at: [Link]
Sources
optimizing mobile phase for (9-Methyl-9H-purin-6-yl)-phenyl-amine chromatography
Topic: Mobile Phase Optimization for (9-Methyl-9H-purin-6-yl)-phenyl-amine Chromatography
Overview & Mechanistic Background
(9-Methyl-9H-purin-6-yl)-phenyl-amine is a notoriously challenging analyte in reversed-phase high-performance liquid chromatography (RP-HPLC). Its molecular architecture features a purine core with a methylated N9 position and a phenylamine group at the C6 position. The presence of multiple basic nitrogen atoms—specifically within the purine ring and the secondary amine—creates a high propensity for secondary interactions with the stationary phase. Meanwhile, its aromatic rings dictate strong hydrophobic and π-π retention behaviors.
As a Senior Application Scientist, I have designed this technical guide to help you systematically troubleshoot and optimize your mobile phase. The goal is to move beyond trial-and-error by understanding the physical chemistry of the column-analyte interface, ensuring robust, MS-compatible, and reproducible assays.
Diagnostic Troubleshooting Workflow
Fig 1: Systematic troubleshooting workflow for basic purine derivative chromatography.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I experiencing severe peak tailing and asymmetry, and how do I resolve it? A1: Peak tailing for purine derivatives is primarily caused by secondary ion-exchange interactions. Under typical mildly acidic HPLC conditions, the basic nitrogens on the purine ring and the secondary amine become protonated. These positively charged sites interact strongly with ionized, negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase[1]. Corrective Actions:
-
Suppress Silanol Ionization: Lower the mobile phase pH to 2.5–3.0 using phosphate buffer or formic acid. At this pH, residual silanols are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[1].
-
Alternative Column Chemistries: Standard C18 columns often fail for highly polar purines. Switch to a Pentafluorophenyl (PFP) column or a polar-embedded phase. PFP columns offer alternative retention mechanisms (π-π, dipole-dipole, and hydrogen bonding) that shield residual silanols and drastically improve peak shape for aromatic amines[1],[2].
Q2: My retention times are drifting continuously between injections. What is causing this instability? A2: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity or a pH mismatch. The pKa of the basic nitrogens dictates that even a 0.1 pH unit shift can drastically alter the ionization state—and thus the apparent hydrophobicity—of the molecule[3]. Corrective Actions:
-
Optimize Buffer Capacity: Ensure your mobile phase pH is at least 1.5 units away from the analyte's pKa. If operating near pH 4.0, use a high-capacity buffer like 50 mM ammonium acetate[3].
-
Match Sample Diluent: Dissolving samples in a diluent that matches the initial mobile phase conditions prevents localized pH disturbances and solvent-mismatch peak distortion at the column head[1].
Q3: I need to couple this method to LC-MS/MS, but my signal is completely suppressed. How do I optimize for MS detection? A3: Non-volatile buffers like potassium phosphate, while excellent for UV detection at low pH, cause severe ion suppression and will rapidly contaminate an electrospray ionization (ESI) source. Corrective Actions:
-
Volatile Buffers: Replace phosphate with volatile alternatives. A mixture of 50 mM ammonium acetate buffer (pH 4.0 ± 0.1) with methanol ensures reproducibility, sharp peaks, and complete compatibility with MS detection[3].
-
Protonation for ESI+: If a lower pH is required for retention, use 0.1% Formic Acid in water/organic modifier. This provides a low pH environment (~2.7) and abundant protons for positive ion mode ESI without leaving residue.
Q4: Should I use Methanol or Acetonitrile as the organic modifier? A4: For (9-Methyl-9H-purin-6-yl)-phenyl-amine, Methanol is often superior if selectivity and resolution are your primary issues. While Acetonitrile provides lower backpressure, Methanol is a protic solvent. It participates directly in hydrogen bonding with the purine nitrogens, often yielding unique selectivity and better resolution from structurally similar impurities or degradation products[3].
Quantitative Data: Mobile Phase Additive Selection Guide
Use the following table to select the appropriate mobile phase modifier based on your detector and chromatographic goals.
| Mobile Phase Additive | Typical Concentration | Working pH Range | MS Compatible | Mechanistic Effect on (9-Methyl-9H-purin-6-yl)-phenyl-amine |
| Phosphoric Acid / Phosphate | 10 - 50 mM | 2.0 - 3.0 | No | Excellent peak shape; suppresses silanol ionization via low pH. |
| Ammonium Formate | 10 - 20 mM | 2.8 - 4.8 | Yes | Good buffering at low pH; volatile for LC-MS. |
| Ammonium Acetate | 10 - 50 mM | 3.8 - 5.8 | Yes | Optimal for pH 4.0 separations; high buffer capacity. |
| Formic Acid | 0.1% (v/v) | ~2.7 | Yes | Lowers pH to suppress silanols; provides H+ for ESI+. |
| Sodium Heptanesulfonate | 5 - 10 mM | 2.5 - 3.5 | No | Ion-pairing agent; increases retention of polar basic forms. |
Experimental Protocol: LC-MS Compatible Gradient Method
Mechanistic Rationale: This protocol utilizes a 50 mM ammonium acetate buffer at pH 4.0 to ensure the purine and secondary amine nitrogens are in a stable ionization state[3]. The high ionic strength masks residual silanols without precipitating in the MS source, while methanol provides protic selectivity.
Step 1: Aqueous Phase (Mobile Phase A) Preparation
-
Dissolve 3.85 g of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm).
-
Measure the pH. Adjust to exactly 4.0 ± 0.1 using LC-MS grade glacial acetic acid.
-
Causality Note: Do not overshoot the pH and adjust back with a base (like ammonium hydroxide). Doing so artificially inflates the ionic strength of the buffer, which will unpredictably alter the retention times of ionizable purines[3].
-
-
Filter through a 0.2 µm hydrophilic PTFE membrane.
Step 2: Organic Phase (Mobile Phase B) Preparation
-
Add 1.0 mL of LC-MS grade formic acid to 1.0 L of LC-MS grade Methanol. Mix thoroughly.
Step 3: Sample Preparation & Diluent Matching
-
Dissolve the (9-Methyl-9H-purin-6-yl)-phenyl-amine standard in a diluent of 95% Mobile Phase A / 5% Mobile Phase B.
-
Causality Note: Injecting a sample dissolved in 100% organic solvent will cause the analyte to prematurely elute and smear at the column head, destroying peak symmetry[1].
-
Step 4: Chromatographic Execution & System Suitability
-
Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 (100 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C (Crucial for reducing mobile phase viscosity and stabilizing the mass transfer rate).
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)
-
1.0 - 6.0 min: 5% to 60% B
-
6.0 - 8.0 min: 60% to 95% B (Column wash)
-
8.0 - 10.1 min: 95% to 5% B
-
10.1 - 14.0 min: 5% B (Re-equilibration)
-
Self-Validation Check: To ensure this protocol is performing correctly, inject a 10 µg/mL system suitability standard. Calculate the USP tailing factor ( Tf ). If Tf>1.5 , abort the run, purge the system, and verify the pH and preparation of Mobile Phase A. Proceed to actual sample analysis only when Tf≤1.2 .
References
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance . Separation Science. 1
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases . PubMed / NIH. 3
-
How to improve purine peak efficency . Chromatography Forum. 2
Sources
Technical Support Center: HPLC-UV Troubleshooting for (9-Methyl-9H-purin-6-yl)-phenyl-amine
Introduction
(9-Methyl-9H-purin-6-yl)-phenyl-amine (an N6 -phenyl-9-methyladenine derivative) is a purine-based compound frequently analyzed in pharmacological and drug development workflows. Due to its conjugated aromatic system, it exhibits a strong π→π∗ transition, yielding a[1]. While detecting at ~262 nm avoids the severe solvent interference commonly seen in the far-UV range (<220 nm), researchers often still encounter background noise that degrades the Signal-to-Noise (S/N) ratio and impacts the Limit of Quantitation (LOQ)[2].
This guide provides field-proven, mechanistic troubleshooting strategies to eliminate UV background noise during the analysis of this specific purine derivative.
Troubleshooting Guide & FAQs
Q1: Why is my baseline drifting significantly during gradient elution, even when monitoring at the optimal 262 nm wavelength? The Causality: Baseline drift during a gradient is rarely an electronic issue; it is almost always optical. As the ratio of organic to aqueous solvent changes, the refractive index (RI) of the mobile phase shifts. Furthermore, if you are using lower-grade solvents, during the aqueous phase and elute as a broad, noisy hump as the organic concentration increases[3]. The Solution:
-
Switch exclusively to HPLC-grade or LC-MS-grade solvents.
-
Ensure proper mixing. Inadequate mixing in binary or quaternary pumps creates localized RI variations, leading to a sinusoidal or drifting baseline[4].
-
Self-Validating Check (Zero-Volume Blank): Remove the column and replace it with a zero-dead-volume union. Run your gradient. If the drift disappears, the noise was caused by column bleed or impurities concentrating on the stationary phase. If the drift persists, it is definitively a solvent or pump mixing issue.
Q2: I am observing high-frequency noise (a "fuzzy" baseline) that obscures low-concentration peaks. What is the root cause? The Causality: High-frequency noise is typically the result of low photon flux reaching the detector's photodiodes. As a deuterium ( D2 ) lamp ages, its emission intensity drops. To compensate for the lack of light, the detector's photomultiplier tube (PMT) or photodiode array (PDA) automatically increases its electronic gain., resulting in a fuzzy baseline[3][5]. The Solution:
-
Perform a lamp intensity test using the detector's onboard diagnostics. If the lamp has exceeded 2,000 hours or fails the intensity threshold, replace it.
-
Check your data acquisition rate. Setting the sampling rate too high (e.g., >20 Hz) without adequate peak smoothing will capture excessive electronic noise. For standard HPLC-UV of purine derivatives, a sampling rate of 5–10 Hz with a time constant of 0.1–0.2 seconds is optimal[4].
Q3: There are random, sharp spikes in my chromatogram that look like peaks but have no Gaussian shape. How do I fix this? The Causality: Non-Gaussian spikes are caused by one of two phenomena: micro-bubbles or electrical arcing. If the mobile phase is poorly degassed, dissolved gases outgas as the solvent enters the flow cell due to the sudden pressure drop., causing a sharp spike[4][5]. Alternatively, a severely degraded D2 lamp may electrically arc against its metal casing, producing identical non-chromatographic spikes[5]. The Solution:
-
Ensure the inline vacuum degasser is functioning properly.
-
Apply a slight backpressure to the flow cell (e.g., by attaching a narrow-bore PEEK tubing to the waste line) to keep gases in solution.
-
If degassing does not resolve the issue, the lamp filament is arcing and must be replaced immediately.
Quantitative Diagnostic Metrics
To systematically diagnose the root cause of UV noise, compare your system's metrics against these standard thresholds:
| Noise Signature | Amplitude / Frequency | Primary Root Cause | Actionable Diagnostic Metric |
| High-Frequency (Fuzzy) | <0.1 mAU, continuous | Aging D2 Lamp / Dirty Optics | Lamp energy <50% of original; >2000 hours |
| Sharp Spikes | >1.0 mAU, random, non-Gaussian | Micro-bubbles / Lamp Arcing | Degasser vacuum <50 mmHg; Visual bubble check |
| Baseline Drift | >5.0 mAU over 10 mins | Solvent Impurities / RI Shift | Absorbance difference between Mobile Phase A & B |
| Sinusoidal Pulsation | Periodic, matches pump stroke | Inadequate Solvent Mixing | Pressure ripple >1% of total system pressure |
Step-by-Step Methodology: Flow Cell Decontamination and System Passivation
If the lamp is new and solvents are pure, a contaminated flow cell window will scatter UV light and cause persistent noise. Use this self-validating protocol to clean the flow cell without dismantling the optics.
Prerequisites: LC-MS grade Water, Isopropanol (IPA), 30% Nitric Acid ( HNO3 ). Caution: Never pump Nitric Acid through an analytical column.
-
System Isolation: Remove the analytical column and install a zero-dead-volume stainless steel union. Disconnect the detector waste line and route it directly to a dedicated acid-waste container.
-
Organic Flush (Remove Lipids/Organics):
-
Pump 100% Isopropanol at 1.0 mL/min for 30 minutes.
-
Causality: IPA effectively dissolves hydrophobic residues and strongly retained organic contaminants on the quartz windows.
-
-
Aqueous Transition:
-
Pump 100% HPLC-grade Water at 1.0 mL/min for 15 minutes to clear all traces of IPA.
-
-
Acid Passivation (Remove Metal/Salt Deposits):
-
Pump 30% Nitric Acid ( HNO3 ) at 0.5 mL/min for 30 minutes.
-
Causality: Nitric acid dissolves precipitated buffer salts and passivates the stainless-steel capillaries, removing trace metal ions that can cause UV scattering and baseline instability.
-
-
Neutralization and Verification (Self-Validating Step):
-
Pump 100% HPLC-grade Water at 1.0 mL/min until the pH of the waste effluent is neutral (pH ~7.0).
-
Reconnect the column, equilibrate with your standard mobile phase, and run a zero-volume blank gradient. Monitor the baseline at 262 nm to validate that the S/N ratio has been fully restored.
-
Troubleshooting Workflow Visualization
Troubleshooting workflow for diagnosing and resolving HPLC-UV background noise.
References
-
Taylor, T. (2019). "The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines." Chromatography Online. URL:[Link]
-
Element Lab Solutions. (2019). "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions. URL:[Link]
-
Laimgruber, S., et al. (2011). "Initial excited-state structural dynamics of 9-methyladenine from UV resonance Raman spectroscopy." Journal of Physical Chemistry B, PubMed. URL:[Link]
-
Middleton, C. T., et al. (2013). "Ultrafast Vibrational Cooling Dynamics in 9-Methyladenine Observed with UV Pump/UV Probe Transient Absorption Spectroscopy." ResearchGate. URL:[Link]
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Technical Support Center: Enhancing the Shelf-Life Stability of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Welcome to the Technical Support Center. (9-Methyl-9H-purin-6-yl)-phenyl-amine is a highly specific N6-substituted purine derivative, frequently utilized as a structural scaffold in ATP-competitive kinase inhibitors and cellular signaling assays 1[1]. Despite its robust planar molecular architecture, its shelf-life and in vitro assay reproducibility can be severely compromised by improper handling, leading to data artifacts.
This guide is engineered for drug development professionals and researchers. It provides deep mechanistic troubleshooting and self-validating protocols to ensure absolute compound integrity.
Part 1: Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the causality behind the molecule's instability. The structural vulnerabilities of (9-Methyl-9H-purin-6-yl)-phenyl-amine fall into three primary vectors:
-
Hydrolytic Cleavage (pH-Driven): The purine core contains basic nitrogen atoms (specifically N1 and N7). In acidic aqueous environments (pH < 4.0), these nitrogens become protonated. This protonation withdraws electron density from the C6 position, rendering the C6-N bond highly electrophilic and susceptible to nucleophilic attack by water. This ultimately cleaves the phenylamine group, resulting in deamination 2[2].
-
Photo-Oxidation (UV-Driven): Purine rings exhibit strong absorption maxima in the deep UV range (260–280 nm). Exposure to ambient or UV light excites the molecule, often leading to intersystem crossing and the generation of reactive oxygen species (ROS). These ROS attack the electron-rich double bonds of the purine ring, causing irreversible photo-oxidation and ring cleavage3[3], 4[4].
-
Solvent-Induced Precipitation (Moisture-Driven): While the compound is highly soluble in Dimethyl Sulfoxide (DMSO), DMSO is notoriously hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the solvent. The influx of water drastically lowers the solubility limit of the lipophilic phenylamine moiety, causing micro-precipitation that is often invisible to the naked eye but devastating to assay concentrations 5[5].
Degradation pathways of (9-Methyl-9H-purin-6-yl)-phenyl-amine under environmental stress.
Part 2: Troubleshooting FAQs
Q1: Why does my 10 mM stock solution in DMSO lose potency after 1 month at -20°C? A: This is a classic symptom of freeze-thaw induced precipitation. Every time you open a cold tube, atmospheric water condenses into the hygroscopic DMSO. As the water fraction increases, the hydrophobic phenylamine moiety forces the compound out of solution. Solution: Aliquot the stock immediately upon reconstitution. Never subject a working aliquot to more than one freeze-thaw cycle.
Q2: I am formulating the compound in an aqueous buffer for an in vitro assay. How can I prevent acid-catalyzed hydrolysis? A: Avoid buffers with a pH below 5.5. If your assay strictly requires an acidic environment, add the compound immediately prior to the assay rather than storing it in the buffer. For long-term aqueous stability, formulate in a neutral to slightly basic buffer (pH 7.0–8.0) to maintain the purine core in its unprotonated, stable state.
Q3: Is the compound photosensitive? Can I leave it on the benchtop during my workflow? A: Yes, it is highly susceptible to photo-oxidation. Prolonged exposure to fluorescent laboratory lighting or daylight will degrade the purine core. Always use amber microcentrifuge tubes and store the compound in the dark. During active benchwork, wrap clear tubes in aluminum foil.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of (9-Methyl-9H-purin-6-yl)-phenyl-amine across various environmental conditions. Use this as a baseline to validate your internal storage protocols.
| Storage Condition | Solvent / Matrix | Temperature | Light Exposure | Estimated Stability / Half-Life |
| Solid Powder | N/A (Desiccated) | -20°C | Dark | > 2 Years |
| Stock Solution | Anhydrous DMSO | -80°C | Dark | 6 – 12 Months |
| Stock Solution | DMSO (Repeated Thaws) | -20°C | Ambient | < 1 Month (Precipitation risk) |
| Aqueous Buffer | pH 7.4 (e.g., PBS) | 4°C | Dark | 1 – 2 Weeks |
| Aqueous Buffer | pH < 4.0 | 37°C | Ambient | < 24 Hours (Hydrolytic cleavage) |
Part 4: Experimental Protocols
Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
This self-validating protocol ensures that your DMSO stock solutions remain stable for up to 12 months without loss of concentration.
-
Equilibration: Allow the lyophilized powder vial to reach room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.
-
Reconstitution: Dissolve the powder in anhydrous, strictly fresh DMSO ( 99.9% purity, stored over molecular sieves) to a concentration of 10 mM. Vortex gently until visually clear.
-
Aliquotting: Dispense 10–50 µL single-use volumes into sterile, amber microcentrifuge tubes.
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open tubes for 3 seconds to displace oxygen. Causality: Removing oxygen prevents ROS generation and subsequent photo-oxidation.
-
Storage: Cap tightly and store immediately at -80°C.
-
Validation Step: To validate your technique, run an HPLC-UV (detection at 260 nm) on a freshly thawed aliquot at T=0 and T=30 days. The Area Under the Curve (AUC) should remain >99% consistent.
Optimized workflow for preparing and storing ultra-stable purine derivative stock solutions.
Protocol B: Accelerated Stability Testing (Forced Degradation)
Use this workflow to determine the exact degradation kinetics of your specific formulation matrix.
-
Preparation: Prepare a 1 mM working solution of the compound in a 50% Methanol / 50% Water mixture.
-
Cohort Division: Divide the solution into three distinct stress cohorts:
-
Control: pH 7.4, stored in the dark at 4°C.
-
Acidic Stress: Adjust to pH 2.0 using 0.1 M HCl, stored in the dark at 40°C.
-
Photolytic Stress: pH 7.4, exposed to continuous UV-C light at 25°C.
-
-
Sampling: Extract 10 µL samples at 0, 4, 8, and 24 hours.
-
Quenching: Immediately quench the acidic samples by neutralizing with equimolar NaOH to halt hydrolysis.
-
Analysis: Analyze the samples via LC-MS to quantify the parent compound depletion and identify degradation products (e.g., the mass shift associated with the loss of the phenylamine group).
References
- BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO." BenchChem Technical Resources.
- ACS Publications. "Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors." Journal of Medicinal Chemistry.
- Optica. "Deep UV resonant Raman spectroscopy for photodamage characterization in cells." Optics Express.
- EvitaChem. "N-(3,5-dimethylphenyl)-7H-purin-6-amine." EvitaChem Compound Database.
- ACS Publications. "Near Threshold Photo-Oxidation of Dinucleotides Containing Purines upon 266 nm Nanosecond Laser Excitation." The Journal of Physical Chemistry B.
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Technical Support Center: Troubleshooting False Positives in (9-Methyl-9H-purin-6-yl)-phenyl-amine Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of false positives when screening (9-Methyl-9H-purin-6-yl)-phenyl-amine and related purine analogs. Our goal is to equip you with the expertise to distinguish true hits from artifacts, thereby saving valuable time and resources in your discovery pipeline.
Introduction: The Challenge of Screening Purine Analogs
(9-Methyl-9H-purin-6-yl)-phenyl-amine belongs to the purine class of compounds, which are integral to many biological processes.[1] While this structural motif is a privileged scaffold in drug discovery, it is also associated with a higher risk of generating false-positive results in high-throughput screening (HTS) campaigns.[2] These misleading "hits" can arise from a variety of mechanisms that are not related to specific binding to the intended target.[3][4] Understanding and mitigating these artifacts is a critical step in any successful screening cascade.
This guide will walk you through a systematic approach to identifying and resolving false positives, ensuring that your lead optimization efforts are focused on genuinely active compounds.
Frequently Asked Questions (FAQs)
Q1: My primary screen with (9-Methyl-9H-purin-6-yl)-phenyl-amine yielded a high hit rate. What are the most likely causes of false positives for this type of molecule?
A high hit rate, especially with purine-like structures, should immediately prompt a thorough investigation into potential assay interference. Several common mechanisms can lead to false-positive signals:[3][4][5]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[6][7]
-
Assay Technology Interference: The compound may directly interfere with the detection method. For example, in fluorescence-based assays, it could be autofluorescent or quench the signal.[6]
-
Chemical Reactivity: The compound might be chemically reactive, modifying the target protein or other assay components.[8]
-
Contaminants: Impurities from the synthesis or purification process, such as residual metals, can be the true source of the observed activity.[3][4]
-
Pan-Assay Interference Compounds (PAINS): Some chemical substructures are known to be "frequent hitters" in many different assays due to their non-specific reactivity.[9]
It is crucial to systematically rule out these possibilities before committing to further studies.
Q2: How can I quickly determine if my compound is forming aggregates?
Compound aggregation is a very common cause of non-specific inhibition.[6][7] A straightforward and widely accepted method to test for this is to repeat the primary assay with the addition of a non-ionic detergent.
Experimental Protocol: Detergent-Based Counter-Screen
-
Reagent Preparation: Prepare your standard assay buffer and a second buffer containing a low concentration (typically 0.01-0.1%) of a non-ionic detergent such as Triton X-100 or Tween-20.
-
Assay Setup: Perform your primary biochemical assay in parallel using both the standard buffer and the detergent-containing buffer.
-
Data Analysis: Generate dose-response curves for (9-Methyl-9H-purin-6-yl)-phenyl-amine under both conditions.
-
Interpretation: If the inhibitory potency (IC50) of your compound is significantly reduced or completely abolished in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.[6]
| Condition | Expected Outcome for Aggregator | Expected Outcome for True Inhibitor |
| Standard Buffer | Potent Inhibition (Low IC50) | Potent Inhibition (Low IC50) |
| Buffer + Detergent | Significantly Weaker or No Inhibition (High IC50 or Inactive) | Minimal to No Change in Inhibition |
Visualization: Workflow for Identifying Compound Aggregation
Caption: A decision-making workflow for diagnosing compound aggregation.
Q3: My compound is not an aggregator. What other counter-screens should I perform to validate it as a true hit?
Even in the absence of aggregation, it is essential to perform a series of orthogonal and counter-assays to build confidence in a hit.[8][10] The goal is to confirm that the observed activity is due to direct and specific binding to the target.
Recommended Hit Validation Cascade:
-
Confirm Compound Identity and Purity: Before any further biological testing, it is critical to confirm the structure and purity of the compound batch using methods like LC-MS and NMR.[8] Contaminants can be a source of false positives.[3][4][8]
-
Orthogonal Biochemical Assay: If possible, use a different assay format to measure the activity of your target. For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a radiometric assay that directly measures substrate phosphorylation.[8][11][12] True hits should show activity in multiple assay formats.
-
Biophysical Binding Assays: These methods directly measure the interaction between the compound and the target protein, providing definitive evidence of binding.[13]
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding kinetics (association and dissociation rates) in real-time.[13][14][15]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine affinity, stoichiometry, and thermodynamic parameters.[16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm binding and even map the binding site on the protein.[20][21][22]
-
-
Cell-Based Assays: The ultimate validation is to demonstrate activity in a more physiologically relevant context.[23][24][25][26] This could involve measuring the modulation of a downstream signaling event or a relevant cellular phenotype.
Visualization: Hit Triage and Validation Workflow
Caption: A comprehensive workflow for hit validation.
Q4: Can you provide a detailed protocol for a biophysical assay to confirm direct target engagement?
Certainly. Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical method because it directly measures the thermodynamics of binding, providing a wealth of information in a single, label-free experiment.[17][18][27]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final ITC buffer to minimize buffer mismatch effects.
-
Dissolve (9-Methyl-9H-purin-6-yl)-phenyl-amine in the same final dialysis buffer. It is critical that the buffer for the protein and the compound are identical.
-
Thoroughly degas both the protein and compound solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell.
-
Load the compound solution into the injection syringe. The compound concentration should typically be 10-20 times higher than the protein concentration.
-
-
Titration:
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17]
-
Interpretation of ITC Results
| Parameter | What it Tells You | Implication for a True Hit |
| Binding Affinity (KD) | The strength of the interaction. | A measurable and reproducible KD value confirms binding. |
| Stoichiometry (n) | The molar ratio of compound to protein at saturation. | An 'n' value close to 1 suggests a specific 1:1 binding interaction. |
| Enthalpy (ΔH) | The heat released or absorbed upon binding. | Provides insight into the nature of the binding forces. |
A successful ITC experiment provides unequivocal evidence of a direct interaction between your compound and the target protein, a cornerstone of hit validation.[17][18]
Conclusion
Resolving false positives is a non-negotiable step in the early stages of drug discovery. For compounds like (9-Methyl-9H-purin-6-yl)-phenyl-amine, which belong to a class with a known propensity for assay interference, a rigorous and multi-faceted validation strategy is essential. By employing a logical sequence of counter-screens, orthogonal assays, and direct biophysical measurements, you can effectively triage initial hits and focus your resources on those with genuine therapeutic potential. This systematic approach, grounded in sound scientific principles, will ultimately enhance the efficiency and success rate of your drug development programs.
References
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Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2021). ACS Medicinal Chemistry Letters. [Link]
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ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. [Link]
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Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today. [Link]
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Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions. (2005). Antimicrobial Agents and Chemotherapy. [Link]
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High-Throughput Screening. (2025). Technology Networks. [Link]
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Isothermal titration calorimetry in drug discovery. (2000). Medicinal Research Reviews. [Link]
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ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2023). International Journal of Molecular Sciences. [Link]
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Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
-
What's the Difference Between Biochemical and Cell-Based HTS Assays?. (2026). BellBrook Labs. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]
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Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2021). ACS Publications. [Link]
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Biochemical & Cell-based Assays. IRBM. [Link]
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Kinase Drug Discovery Services. Reaction Biology. [Link]
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Activity profiles of analog series containing pan assay interference compounds. (2021). RSC Publishing. [Link]
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NMR for Studying Protein-Ligand Interactions. (2025). Creative Biostructure. [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
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From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. (2011). Methods in Enzymology. [Link]
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A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2011). Journal of the Association for Laboratory Automation. [Link]
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Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. (2008). Journal of Medicinal Chemistry. [Link]
-
Characterization of protein–ligand interactions by SABRE. (2021). RSC Publishing. [Link]
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NMR studies of protein-ligand interactions. (2012). Methods in Molecular Biology. [Link]
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NMR Studies of Protein–Ligand Interactions. (2012). Springer Nature Experiments. [Link]
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Pan-assay interference compounds. Wikipedia. [Link]
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New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PLoS One. [Link]
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Assay Troubleshooting. MB(ASCP). [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
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Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Biochemistry & Pharmacology. [Link]
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Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. (2019). Sciforum. [Link]
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Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). Wyatt Technology. [Link]
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Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology. [Link]
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A new tool for detecting aggregation. (2019). Practical Fragments. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021). Espace INRS. [Link]
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Complementary Techniques for the Detection and Elucidation of Protein Aggregation. (2016). American Pharmaceutical Review. [Link]
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False-positive results for pheochromocytoma associated with norepinephrine reuptake blockade. (2024). Endocrine-Related Cancer. [Link]
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Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. (2008). ResearchGate. [Link]
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Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). Molecules. [Link]
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Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (2014). Latin American Journal of Pharmacy. [Link]
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False Positive test Results for Pheochromocytoma from 2000 to 2008. (2012). ResearchGate. [Link]
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Efficacy Comparison Guide: (9-Methyl-9H-purin-6-yl)-phenyl-amine vs. 6-Benzylaminopurine
Target Audience: Researchers, scientists, and drug development professionals. Focus: Structure-Activity Relationship (SAR), Receptor Affinity, and Experimental Efficacy.
Executive Summary
In the landscape of purine-derived signaling molecules, small structural modifications dictate the boundary between potent agonism and complete inactivity. This guide provides an objective, data-driven comparison between 6-Benzylaminopurine (6-BAP) —the gold-standard synthetic cytokinin—and (9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as 9-methyl- N6 -phenyladenine), a structurally constrained analog.
While 6-BAP is universally utilized to drive cell division and shoot proliferation in plant biotechnology, the deletion of the N6 -methylene linker and the addition of an N9 -methyl group in the analog fundamentally alters its pharmacological profile, shifting it from a plant hormone agonist to a sterically hindered probe used primarily in kinase inhibition research.
Mechanistic Causality & Structure-Activity Relationship (SAR)
To understand the divergent efficacy of these two compounds, we must analyze the causality behind their interaction with the primary cytokinin receptors (e.g., CRE1/AHK4, AHK2, AHK3) [1].
The Agonist: 6-Benzylaminopurine (6-BAP)
-
N6 -Benzyl Flexibility: The methylene ( −CH2− ) linker between the N6 -amine and the phenyl ring provides rotational flexibility. This allows the aromatic ring to adopt an optimal conformation, anchoring deeply into the hydrophobic cavity of the AHK receptor [2].
-
N9 -Hydrogen Bonding: The unsubstituted N9 position (bearing a hydrogen atom) acts as a critical hydrogen-bond donor to a conserved aspartate residue within the receptor's binding pocket, locking the ligand in place to trigger the histidine kinase phosphorelay [1].
The Inactive/Antagonist Analog: (9-Methyl-9H-purin-6-yl)-phenyl-amine
-
Loss of the Methylene Linker: Removing the −CH2− linker pulls the phenyl ring directly against the purine core. This rigid, planar geometry creates a severe steric clash within the receptor's hydrophobic pocket, drastically reducing binding affinity[2].
-
N9 -Methyl Steric Hindrance: The methylation of the N9 position abolishes the molecule's ability to act as a hydrogen-bond donor. Furthermore, the bulky methyl group physically prevents the purine core from seating correctly in the binding site [1].
-
Metabolic Impact: While N9 -methylation successfully protects the molecule from deactivation by N -glucosyltransferases, the complete loss of receptor affinity renders this metabolic stability useless for cytokinin signaling [3]. Instead, this structural profile is highly characteristic of competitive ATP-binding site inhibitors used against mammalian cyclin-dependent kinases (CDKs).
Caption: Cytokinin receptor activation pathway comparing 6-BAP agonism vs. analog steric hindrance.
Quantitative Efficacy Comparison
The following table synthesizes the experimental performance of both compounds across standard biological and biochemical parameters.
| Parameter | 6-Benzylaminopurine (6-BAP) | (9-Methyl-9H-purin-6-yl)-phenyl-amine |
| Receptor Affinity (AHK4 KD ) | High (~1–5 nM) | Undetectable / Very Low (>10,000 nM) |
| In Planta Efficacy (Amaranthus EC50 ) | ~10 nM (Potent Agonist) | >100 μ M (Inactive) |
| N9 -Ribosylation/Glucosylation | Susceptible (Metabolic sink) | Blocked (Due to N9 -Methylation) |
| CKX Enzyme Degradation Rate | Moderate | Low (Steric protection) |
| Primary Research Application | Plant tissue culture, organogenesis | Kinase inhibitor probe, SAR baseline |
Self-Validating Experimental Protocols
To objectively verify the efficacy differences between these two compounds, the following self-validating workflows must be employed.
Protocol A: In Vitro CRE1/AHK4 Receptor Binding Assay
This assay isolates the physical binding event from downstream metabolic variables.
-
Membrane Preparation: Induce expression of Arabidopsis CRE1/AHK4 in E. coli (strain KMI001). Harvest cells, lyse via sonication, and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min).
-
Binding Reaction: Resuspend membranes in binding buffer (50 mM Tris-HCl pH 7.5, 2 mM DTT, 10 mM MgCl2 ). Add 2 nM of [3H] -zeatin (radioligand) and varying concentrations of the test compound (0.1 nM to 100 µM).
-
Self-Validation Checkpoint: Run a parallel "Non-Specific Binding" (NSB) control containing 100 µM of unlabeled zeatin. If the NSB signal exceeds 15% of the total binding signal, discard the membrane batch.
-
Separation & Quantification: Incubate for 30 minutes at 4°C. Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters. Wash filters three times with ice-cold buffer.
-
Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate the IC50 using non-linear regression.
Protocol B: In Planta Amaranthus Betacyanin Bioassay
This assay measures actual physiological output (gene transcription and secondary metabolite production) in living tissue.
-
Seedling Preparation: Germinate Amaranthus caudatus seeds in absolute darkness at 25°C for 72 hours.
-
Excision & Incubation: Under a dim green safelight, excise the cotyledons. Place 10 cotyledons per well in a 24-well plate containing 1 mL of incubation buffer (10 mM phosphate buffer pH 6.0, 1 mg/mL tyrosine) and the test compound (0.1 nM to 100 µM).
-
Self-Validation Checkpoint: Include a vehicle-only (DMSO <0.1%) negative control and a 10 µM 6-BAP positive control. The assay is only valid if the positive control yields at least a 3-fold increase in absorbance over the negative control, normalizing biological batch variance.
-
Extraction: Incubate plates in the dark for 24 hours. Remove the buffer, add 1 mL of distilled water, and subject the tissue to three rapid freeze-thaw cycles (-80°C to 25°C) to extract pigments.
-
Quantification: Measure absorbance at 540 nm (betacyanin peak) and 620 nm (chlorophyll background). Calculate the final value as A540−A620 to plot the dose-response curve and determine the EC50 .
Caption: Self-validating experimental workflow for parallel in vitro and in planta efficacy profiling.
References
-
Orlov, A. A., et al. (2018). "Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico." bioRxiv. URL:[Link][1]
-
Nishikawa, S., et al. (1986). "Alternating dependency of cytokinin activity on the number of methylene units in ω-phenylalkyl derivatives of some purine cytokinins." Agricultural and Biological Chemistry, 50(9), 2243-2249. URL:[Link][2]
-
Szüčová, L., et al. (2009). "Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives." Bioorganic & Medicinal Chemistry, 17(5), 1938-1947. URL:[Link][3]
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comparative cytotoxicity of (9-Methyl-9H-purin-6-yl)-phenyl-amine and purine analogs
A Comparative Guide to the Cytotoxicity of N-Substituted Purine Analogs
Introduction: The Enduring Relevance of Purine Scaffolds in Oncology
Purine analogs represent a cornerstone class of antimetabolite drugs in cancer chemotherapy. Their structural similarity to endogenous purines, such as adenine and guanine, allows them to deceptively enter and disrupt critical cellular processes.[1] By interfering with the synthesis of DNA and RNA, these compounds effectively arrest the proliferation of rapidly dividing cancer cells, ultimately inducing programmed cell death (apoptosis).[1][2] Clinically established agents like 6-mercaptopurine, Fludarabine, and Cladribine have demonstrated significant efficacy in treating various hematological malignancies.[3][4]
The purine scaffold, however, is not a relic of historical drug discovery. It remains a fertile ground for innovation, with ongoing research focused on synthesizing novel derivatives with enhanced potency, greater selectivity, and improved therapeutic windows.[5] This guide focuses on a comparative cytotoxic analysis of (9-Methyl-9H-purin-6-yl)-phenyl-amine, a representative N-substituted purine, and places its potential activity in the context of both classic and other novel purine analogs. We will delve into the mechanistic underpinnings of their cytotoxic effects, provide a robust experimental framework for their evaluation, and present comparative data to guide further research and development.
Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
The cytotoxic effects of purine analogs are not attributable to a single mechanism but rather a coordinated attack on multiple cellular pathways. Upon cellular uptake, these compounds are typically converted into their active nucleotide forms, which then exert their effects.[6][7]
Key mechanisms include:
-
Inhibition of DNA Synthesis: The triphosphate forms of these analogs can inhibit key enzymes involved in DNA replication and repair, such as DNA polymerase and ribonucleotide reductase.[3][7][8] This leads to an arrest of the cell cycle, primarily in the S-phase.[4]
-
Incorporation into Nucleic Acids: The cell's machinery can mistakenly incorporate the analog nucleotides into growing DNA and RNA chains.[4][7] This incorporation disrupts the integrity of the nucleic acid strands, causing chain termination, DNA damage, and strand breaks.[3][8][9]
-
Induction of Apoptosis: The accumulation of DNA damage and metabolic stress triggers the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3] This programmed cell death cascade is the ultimate endpoint of purine analog action, leading to the elimination of the cancer cell.[3] Some alkylated purines have been shown to induce a p53-dependent apoptotic response.[10][11]
Below is a generalized diagram illustrating the signaling cascade initiated by purine analog-induced DNA damage.
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A Comparative Guide to Validating In Vivo Target Engagement of (9-Methyl-9H-purin-6-yl)-phenyl-amine
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents, most notably in the realm of kinase inhibition.[1][2][3] Molecules like (9-Methyl-9H-purin-6-yl)-phenyl-amine, which mimic the endogenous ATP structure, are frequently designed to compete for the ATP-binding pocket of protein kinases, thereby modulating cellular signaling pathways. However, demonstrating potent in vitro activity is merely the first step. A critical challenge in drug development is confirming that a compound reaches and binds to its intended molecular target within a complex living system—a concept known as in vivo target engagement.[4]
Establishing target engagement is paramount; it bridges the gap between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), providing crucial evidence that the observed physiological effects are a direct result of on-target activity. Answering the question, "Did the drug engage its target at a sufficient level to elicit a therapeutic response?" can de-risk a program, guide dose selection, and provide invaluable insights into a drug's mechanism of action and potential off-target effects.[4][5]
This guide provides an in-depth comparison of leading methodologies to quantitatively validate the in vivo target engagement of (9-Methyl-9H-purin-6-yl)-phenyl-amine, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach.
Presumed Target and Mechanism of Action
Given its structural similarity to adenine, (9-Methyl-9H-purin-6-yl)-phenyl-amine is hypothesized to function as an ATP-competitive kinase inhibitor. Protein kinases are pivotal enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process called phosphorylation. This signaling event is fundamental to countless cellular processes, and its dysregulation is a hallmark of many diseases, including cancer.
An ATP-competitive inhibitor like our compound of interest would occupy the ATP-binding site on the target kinase, preventing the natural substrate (ATP) from binding and thereby blocking the downstream phosphorylation cascade. Validating that this interaction occurs in vivo is the primary objective.
Figure 1: Mechanism of ATP-competitive kinase inhibition.
Comparative Methodologies for In Vivo Target Engagement
We will compare three powerful techniques for assessing in vivo target engagement: Cellular Thermal Shift Assay (CETSA®), Positron Emission Tomography (PET), and Bioluminescence-Based Reporter Assays. Each offers unique advantages and presents distinct challenges.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[6][7] The binding of a drug to its target protein confers additional stability, increasing the temperature required to denature it. This change in thermal stability is a direct and quantifiable proxy for target engagement.
Principle: When a protein is heated, it unfolds and aggregates. In CETSA, cells or tissue lysates are heated across a temperature gradient. The amount of protein remaining in the soluble fraction is then measured. If (9-Methyl-9H-purin-6-yl)-phenyl-amine is bound to its target kinase, the kinase will be more resistant to heat-induced aggregation, resulting in more soluble protein being detected at higher temperatures compared to untreated controls.[6]
Figure 2: Experimental workflow for in vivo CETSA.
Experimental Protocol (In Vivo CETSA):
-
Animal Dosing: Administer (9-Methyl-9H-purin-6-yl)-phenyl-amine or vehicle control to a cohort of mice (e.g., tumor-bearing xenograft models) via the intended clinical route (e.g., oral gavage).
-
Tissue Collection: At a specified time point post-dosing (e.g., Tmax), humanely euthanize the animals and harvest tissues of interest (e.g., tumor, spleen, brain, liver).[8] Snap-freeze immediately in liquid nitrogen.
-
Lysate Preparation: Homogenize the frozen tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Thermal Challenge: Aliquot the clarified lysate into PCR tubes or a 96-well plate. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.[8]
-
Fractionation: After heating, cool the samples to room temperature. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target kinase in the soluble fraction using a quantitative method like Western Blotting or, for higher throughput and precision, LC-MS/MS (Mass Spectrometry).[6]
-
Data Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle and drug-treated groups. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The difference in Tm (ΔTm) between the treated and vehicle groups quantifies target engagement.
Data Summary & Interpretation:
| Treatment Group | Tissue | Dose (mg/kg) | Tm of Target Kinase (°C) | ΔTm (°C) |
| Vehicle | Tumor | 0 | 52.1 | - |
| Compound | Tumor | 50 | 58.6 | +6.5 |
| Vehicle | Liver | 0 | 51.8 | - |
| Compound | Liver | 50 | 53.2 | +1.4 |
-
Interpretation: A significant positive ΔTm in the tumor tissue (+6.5°C) provides strong evidence of robust target engagement at the site of action. The smaller ΔTm in the liver suggests lower, but still detectable, engagement in a tissue related to metabolism and potential toxicity.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the real-time, quantitative visualization of a drug's distribution and target occupancy throughout the body.[9] It is the gold standard for confirming target engagement in the central nervous system (CNS) and for understanding drug behavior in inaccessible tissues like tumors.[10][11]
Principle: This method requires a version of the drug, or a specific tracer that binds to the same target, to be labeled with a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F). When administered, the radiolabeled molecule accumulates in tissues expressing the target protein. The positrons emitted by the radionuclide annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner. The resulting signal allows for the 3D reconstruction of the tracer's location and concentration.
Target engagement is typically measured in a competition assay. A baseline scan is performed with just the radiotracer. Then, animals are pre-dosed with increasing amounts of the "cold" (non-radiolabeled) (9-Methyl-9H-purin-6-yl)-phenyl-amine, which competes with the radiotracer for binding to the target. A reduction in the PET signal in the target tissue indicates displacement of the tracer and thus, engagement by the therapeutic compound.[12]
Figure 3: Workflow for a PET imaging competition study.
Experimental Protocol (PET Target Occupancy):
-
Radiosynthesis: Synthesize a high-affinity tracer. This can be (9-Methyl-9H-purin-6-yl)-phenyl-amine itself labeled with ¹⁸F or ¹¹C, or a known radioligand for the target kinase.
-
Animal Model: Use an appropriate animal model (e.g., rodent or non-human primate) known to express the target in the tissue of interest.
-
Baseline Scan: Anesthetize the animal and inject the radiotracer intravenously. Perform a dynamic PET scan for 60-90 minutes to measure baseline tracer uptake.
-
Competition Scan: On a separate day, administer a single dose of unlabeled (9-Methyl-9H-purin-6-yl)-phenyl-amine. At the expected time of peak target engagement, inject the radiotracer again and perform a second PET scan.
-
Image Analysis: Co-register PET images with a CT or MRI scan for anatomical reference. Draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a reference region (e.g., cerebellum, if it lacks the target).
-
Quantification: Calculate the Standardized Uptake Value (SUV) or binding potential in the ROIs for both scans.
-
Occupancy Calculation: Target Occupancy (%) is calculated as: (1 - (Binding in Competition Scan / Binding in Baseline Scan)) * 100. Repeat for multiple doses to generate a dose-occupancy curve.
Data Summary & Interpretation:
| Dose of Cold Compound (mg/kg) | Tumor SUV (Baseline) | Tumor SUV (Competition) | Target Occupancy (%) |
| 1 | 4.5 | 3.8 | 15.6 |
| 10 | 4.5 | 2.1 | 53.3 |
| 50 | 4.5 | 0.8 | 82.2 |
| 100 | 4.5 | 0.5 | 88.9 |
-
Interpretation: The data clearly shows a dose-dependent increase in target occupancy in the tumor. This allows for the determination of an ED50 (the dose required to achieve 50% target occupancy), which is a critical parameter for selecting doses for efficacy studies.
Bioluminescence-Based Assays (NanoBRET™)
Bioluminescence-based methods, such as NanoBRET™ Target Engagement assays, offer a highly sensitive and quantitative way to measure drug binding in living systems, typically using genetically engineered models.[13]
Principle: This technique relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is genetically fused to a highly bright, energy-efficient luciferase (NanoLuc®). A fluorescent tracer that binds to the same kinase active site is then introduced. In the absence of a competing drug, the tracer binds to the NanoLuc®-kinase fusion protein. When the NanoLuc® substrate is added, the luciferase emits light, which excites the nearby fluorescent tracer, causing it to emit light at a different wavelength. This energy transfer (the BRET signal) is a measure of tracer binding.
When cells or tissue lysates from a dosed animal are analyzed, the (9-Methyl-9H-purin-6-yl)-phenyl-amine present will have displaced the fluorescent tracer from the NanoLuc®-kinase, leading to a decrease in the BRET signal. The degree of this decrease is directly proportional to the level of target engagement.[13]
Figure 4: Workflow for ex vivo NanoBRET target engagement.
Experimental Protocol (Ex Vivo NanoBRET):
-
Model System: Utilize a xenograft model where the tumor cells have been engineered to express the target kinase fused to NanoLuc® luciferase.
-
Dosing and Collection: Follow the same procedure as for CETSA (Steps 1 & 2).
-
Sample Preparation: Homogenize tissues and prepare lysates.
-
Assay Setup: In a white 384-well plate, add the tissue lysate. Add the specific NanoBRET fluorescent tracer and the NanoLuc® substrate.
-
Signal Measurement: Incubate for approximately 2 hours at room temperature. Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm) using a plate reader.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Target engagement is determined by comparing the BRET ratio from drug-treated samples to vehicle-treated controls (maximum signal) and a control with a saturating dose of inhibitor (minimum signal).
Data Summary & Interpretation:
| Dose (mg/kg) | Time Point | Tissue | Corrected BRET Ratio (mBU) | Target Engagement (%) |
| 0 (Vehicle) | 2 hr | Tumor | 1250 | 0 |
| 10 | 2 hr | Tumor | 780 | 58 |
| 50 | 2 hr | Tumor | 210 | 92 |
| 50 | 8 hr | Tumor | 550 | 76 |
-
Interpretation: This method provides highly quantitative data on target engagement. The results show dose-dependent engagement in the tumor. Furthermore, by analyzing different time points, one can determine the duration of target engagement, linking it to the compound's pharmacokinetic profile.
Overall Comparison of Methodologies
| Feature | CETSA® | PET Imaging | Bioluminescence (NanoBRET™) |
| Principle | Ligand-induced thermal stabilization | In vivo tracer displacement | Ex vivo competitive BRET |
| Invasiveness | Terminal (tissue collection required) | Non-invasive (longitudinal studies possible) | Terminal (tissue collection required) |
| Measurement | Direct measure of physical binding | Direct measure of target occupancy | Direct measure of physical binding |
| Compound Modification | Not required (label-free) | Radiolabeling of compound or tracer required | Not required (uses labeled tracer) |
| Throughput | Moderate to High (96-well format) | Low (one animal at a time) | High (384-well format) |
| Key Advantage | No modification to compound; applicable to any soluble protein | Gold standard for non-invasive, spatiotemporal data (especially CNS) | Extremely high sensitivity and quantitative precision |
| Key Limitation | Not easily applied to membrane proteins; indirect spatial info | Requires complex radiosynthesis and specialized facilities | Requires genetically engineered model system |
| Best For... | Validating direct binding in multiple tissues; dose-response studies | Quantifying occupancy in inaccessible tissues (brain, tumors); PK/PD modeling | High-throughput screening of engagement duration and potency ex vivo |
Conclusion and Recommendations
Validating the in vivo target engagement of (9-Methyl-9H-purin-6-yl)-phenyl-amine is a non-negotiable step in its development as a potential therapeutic. The choice of methodology depends on the specific questions being asked, the available resources, and the stage of the drug discovery program.
-
For initial proof-of-concept and dose-ranging studies, CETSA® is an excellent choice. Its label-free nature means no complex chemical modifications are needed, and it provides unequivocal evidence of direct physical binding in any tissue from which sufficient protein can be extracted.
-
To understand the relationship between dose, plasma concentration, and target occupancy in real-time within a single living subject, PET imaging is unparalleled.[10][14] It is the only method that provides non-invasive, longitudinal data, making it essential for CNS drugs or for complex PK/PD modeling.
-
When high sensitivity, a precise quantitative window, and higher throughput are required for analyzing duration of action, bioluminescence-based assays like NanoBRET™ are superior. While requiring an upfront investment in creating an engineered model system, the quality and scalability of the data are exceptional for detailed pharmacological profiling.
A robust drug development program will often leverage more than one of these techniques. For instance, CETSA might be used to confirm engagement across multiple tissues, while PET is employed to build a quantitative dose-occupancy model in the target tissue of interest. By thoughtfully selecting and applying these powerful methods, researchers can build a compelling, data-driven case for the mechanism of action of (9-Methyl-9H-purin-6-yl)-phenyl-amine, significantly increasing the probability of its successful clinical translation.
References
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Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors. National Institutes of Health. [Link]
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89Zr-Immuno-PET: Toward a Noninvasive Clinical Tool to Measure Target Engagement of Therapeutic Antibodies In Vivo. Journal of Nuclear Medicine. [Link]
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Peptide-based PET quantifies target engagement of PD-L1 therapeutics. National Institutes of Health. [Link]
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In Vivo Cell Tracking Using PET: Opportunities and Challenges for Clinical Translation in Oncology. MDPI. [Link]
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A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. AACR Journals. [Link]
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Experimental procedures for in vivo and ex vivo CETSA. Overview of... ResearchGate. [Link]
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Determining target engagement in living systems. National Institutes of Health. [Link]
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CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. ResearchGate. [Link]
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Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Bioluminescence based in vivo screening technologies. PubMed. [Link]
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Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Publications. [Link]
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Molecular Targeted Engagement of DPP9 in Rat Tissue Using CETSA, SP3 Processing, and Absolute Quantitation Mass Spectrometry. ACS Chemical Biology. [Link]
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Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]
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In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals. National Institutes of Health. [Link]
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Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders. ACS Publications. [Link]
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Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. PubMed. [Link]
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reproducibility of (9-Methyl-9H-purin-6-yl)-phenyl-amine binding assays
Reproducibility of (9-Methyl-9H-purin-6-yl)-phenyl-amine Binding Assays: A Comparative Guide for Kinase Inhibitor Evaluation
Introduction
(9-Methyl-9H-purin-6-yl)-phenyl-amine (CAS 84602-82-4) is a fundamental 6-anilinopurine derivative that serves as a privileged scaffold for developing ATP-competitive kinase inhibitors[1]. Derivatives of this structure have been extensively optimized to target kinases such as Troponin I-Interacting Kinase (TNNI3K), Cyclin-Dependent Kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR)[2].
However, during hit-to-lead optimization, drug development professionals frequently encounter severe reproducibility issues when translating inhibitory potency ( IC50 ) and binding affinity ( Kd ) across different assay platforms. This guide objectively compares the leading binding assay methodologies—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—against classical radiometric assays, providing a self-validating framework to ensure data integrity for purine-based kinase inhibitors.
Assay Alternatives Comparison & Quantitative Data Summary
To accurately profile the binding of (9-Methyl-9H-purin-6-yl)-phenyl-amine derivatives, researchers must choose between equilibrium and kinetic measurements.
-
TR-FRET Binding Assays: Rely on the displacement of a fluorescently labeled ATP-competitive tracer. This homogeneous format is highly scalable and avoids the radioactive waste of classical assays[3].
-
Surface Plasmon Resonance (SPR): A label-free biosensor technology that measures real-time binding kinetics ( kon , koff ) and target residence time ( τ ). Residence time often correlates better with in vivo efficacy than equilibrium affinity[4].
-
Radiometric Assays ( 33 P-ATP): The historical gold standard for functional inhibition, though highly dependent on assay conditions.
Table 1: Performance Comparison of Binding Assays for 6-Anilinopurine Derivatives
| Assay Modality | Primary Readout | Throughput | Typical Z'-Factor | Reproducibility (CV%) | Key Advantage for Purine Scaffolds | Primary Source of Artifacts |
| TR-FRET | Equilibrium Kd / IC50 | High (384/1536-well) | 0.70 - 0.85 | < 10% | High-throughput hit validation | Inner-filter effects; tracer affinity shifts |
| SPR | Kinetics ( kon , koff , τ ) | Medium (Biacore) | N/A | < 5% | Resolves target residence time | Mass transport limits; surface denaturation |
| Radiometric | Enzymatic IC50 | Low to Medium | 0.60 - 0.75 | 10 - 15% | Direct functional activity | ATP-concentration dependency |
Scientific Integrity & Logic: The Causality of Reproducibility
As an Application Scientist, I frequently observe that irreproducibility in kinase binding assays is rarely due to pipette error; it is rooted in assay physics and chemical thermodynamics.
The Ratiometric Imperative in TR-FRET: Relying solely on the acceptor emission (e.g., 665 nm) in a TR-FRET assay introduces massive well-to-well variability due to minor dispensing errors or meniscus effects. A self-validating protocol must utilize an emission ratio (Acceptor 665 nm / Donor 615 nm). This internal normalization cancels out volume variations and corrects for the inherent auto-fluorescence or light-scattering properties of planar aromatic compounds like (9-Methyl-9H-purin-6-yl)-phenyl-amine[3].
Kinetic vs. Thermodynamic Disconnect: Researchers often panic when an IC50 derived from a radiometric assay does not match the Kd from SPR. This is not an error; it is the Cheng-Prusoff relationship in action. Radiometric assays are heavily influenced by the assay's ATP concentration relative to the kinase's KmATP . SPR resolves this by measuring intrinsic binding without competing ligands, but it introduces the risk of measuring binding to inactive/denatured protein fractions on the chip surface[4].
Aggregation-Based Promiscuity: Purine derivatives can form colloidal aggregates at micromolar concentrations, leading to non-specific protein sequestration. To ensure reproducibility, assay buffers must include a non-ionic detergent (e.g., 0.01% CHAPS or Triton X-100) to disrupt these colloids and isolate true 1:1 stoichiometric binding.
Experimental Workflows & Visualizations
Fig 1. Orthogonal binding assay workflows for 6-anilinopurine derivatives.
Fig 2. Troubleshooting logic tree for resolving kinase binding assay artifacts.
Detailed Experimental Methodologies
Protocol 1: Self-Validating TR-FRET Equilibrium Binding Assay
This protocol utilizes a Europium (Eu)-labeled anti-tag antibody and an Alexa Fluor 647-labeled tracer to measure compound displacement[3].
-
Buffer Preparation: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS). Critical Step: The inclusion of CHAPS prevents compound aggregation.
-
Compound Titration: Prepare an 11-point, 3-fold serial dilution of (9-Methyl-9H-purin-6-yl)-phenyl-amine in 100% DMSO. Transfer 100 nL to a low-volume 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO concentration of 1%.
-
Kinase/Antibody Addition: Add 5 µL of a 2X master mix containing the target kinase (e.g., 5 nM final) and Eu-labeled anti-tag antibody (2 nM final).
-
Tracer Addition: Add 5 µL of 2X Fluorescent Kinase Tracer (concentration determined by prior Kd titration, typically 10-50 nM).
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium.
-
Ratiometric Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 615 nm (Donor). Calculate the Emission Ratio (665/615).
-
Validation: Calculate the Z'-factor using DMSO-only (high signal) and a known potent pan-kinase inhibitor like staurosporine (low signal) controls. A Z' > 0.6 validates the run.
Protocol 2: SPR Kinetic Profiling (Biacore)
SPR provides the critical target residence time ( τ=1/koff ) for purine derivatives[4].
-
Surface Preparation: To preserve the active conformation of the kinase, avoid random amine coupling. Instead, use capture coupling. Immobilize an anti-GST or anti-His antibody onto a CM5 sensor chip via standard EDC/NHS chemistry.
-
Kinase Capture: Inject the tagged target kinase over the active flow cell to achieve a capture level of 500-800 Response Units (RU). Keep density low to prevent mass transport limitations.
-
Analyte Preparation: Dilute (9-Methyl-9H-purin-6-yl)-phenyl-amine in running buffer (e.g., PBS-T with 0.05% Tween-20) to a top concentration of 10 µM, followed by 2-fold dilutions. Critical Step: Ensure the DMSO concentration in the analyte exactly matches the running buffer (typically 1-3%) to avoid bulk refractive index shifts.
-
Kinetic Injection: Perform multi-cycle kinetics. Inject the compound for 60 seconds (association phase) followed by a 300-second buffer wash (dissociation phase) at a high flow rate (50 µL/min).
-
Double Referencing: Subtract the signal from a reference flow cell (antibody only, no kinase) and a blank buffer injection.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and calculate Kd ( koff/kon ).
References
-
Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K) | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. URL:[Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed (NIH). URL:[Link]
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. ResearchGate. URL:[Link]
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Comprehensive Comparison Guide: Cross-Reactivity of (9-Methyl-9H-purin-6-yl)-phenyl-amine in High-Throughput Kinase Panels
Executive Summary
(9-Methyl-9H-purin-6-yl)-phenyl-amine (also known as N6-phenyl-9-methyladenine) is a prototypical 6-anilinopurine derivative that serves as a foundational scaffold in the development of ATP-competitive protein kinase inhibitors. Because the purine core inherently mimics the adenine moiety of adenosine triphosphate (ATP), this fragment exhibits broad cross-reactivity across the human kinome. For drug development professionals, understanding the structural causality behind this promiscuity is critical when utilizing 6-anilinopurines as starting points for selective inhibitor design or multi-targeted oncology agents.
This guide objectively compares the cross-reactivity profile of the (9-Methyl-9H-purin-6-yl)-phenyl-amine scaffold against alternative kinase inhibitor cores (e.g., Pyrazolopyrimidines and Quinazolines) and provides a self-validating, step-by-step experimental workflow for profiling kinase selectivity.
Structural Causality of Kinase Promiscuity
The cross-reactivity of (9-Methyl-9H-purin-6-yl)-phenyl-amine is not random; it is dictated by specific, predictable thermodynamic interactions within the highly conserved ATP-binding cleft (hinge region) of kinases[1].
-
Bidentate Hinge Binding: The N7 nitrogen and the exocyclic N6-amine proton form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. This mimics the natural binding of ATP's adenine ring.
-
N9-Methyl Restriction: The methyl group at the N9 position occupies the ribose-binding pocket. Because it lacks the hydroxyl groups of natural ribose, it prevents the electrostatic interactions that typically drive ATP specificity, locking the molecule as a promiscuous fragment.
-
Hydrophobic Selectivity Pocket: The N6-phenyl group projects into the hydrophobic pocket adjacent to the hinge. The size and plasticity of this pocket vary across kinase families. The phenyl ring is optimally accommodated by the Cyclin-Dependent Kinases (CDKs), Aurora kinases, and certain tyrosine kinases (e.g., EGFR and Src), driving its specific cross-reactivity profile [2].
Fig 1: Mechanistic pathway of 6-anilinopurine cross-reactivity across major kinase families.
Comparative Scaffold Analysis
When selecting a core scaffold for a kinase screening program, researchers must weigh inherent promiscuity against the potential for functionalization. The table below compares the 6-anilinopurine core with two widely used alternatives.
| Scaffold Core | Representative Fragment | Primary Targets | Common Cross-Reactivity (Off-Targets) | Structural Basis for Promiscuity |
| 6-Anilinopurine | (9-Methyl-9H-purin-6-yl)-phenyl-amine | CDKs, Aurora Kinases | EGFR, Src, EphA2, GSK3β | High adenine mimicry; N6-phenyl fits broad hydrophobic pockets. |
| Pyrazolo[3,4-d]pyrimidine | PP1 / PP2 Core | Src Family Kinases | Abl, PDGFR, p38 MAPK | Deep pocket penetration; relies on DFG-in/out conformation flexibility. |
| Quinazoline | Gefitinib Core | EGFR (ErbB family) | HER2, HER4, RIPK2 | Rigid planar structure restricts binding to kinases with narrow hinge clefts. |
Data synthesized from comprehensive small molecule-kinase interaction maps [1].
Self-Validating Experimental Workflow
To objectively quantify the cross-reactivity of (9-Methyl-9H-purin-6-yl)-phenyl-amine, a two-tiered screening approach is mandated. A primary broad-spectrum competition binding assay (KINOMEscan) identifies binding events, while an orthogonal functional assay (TR-FRET) validates enzymatic inhibition [3]. This self-validating system ensures that false positives (e.g., due to compound aggregation or light scattering) are eliminated.
Tier 1: Primary Profiling via KINOMEscan (Competition Binding)
Causality: Competition binding assays do not require active kinase or optimized peptide substrates, allowing for the simultaneous high-throughput screening of >400 kinases under uniform conditions [1].
-
Preparation: Prepare the test compound at 1 µM and 10 µM in 100% DMSO. Prepare Staurosporine as a positive control and 100% DMSO as a negative control.
-
Assay Assembly: In a 384-well plate, combine DNA-tagged kinases (expressed in HEK-293 or T7 phage), streptavidin-coated magnetic beads conjugated with biotinylated affinity ligands, and the test compound.
-
Incubation: Incubate at 25°C for 1 hour. Rationale: This allows thermodynamic equilibrium to be reached between the immobilized ligand and the 6-anilinopurine for the ATP-binding site.
-
Elution & Quantification: Wash the beads extensively to remove unbound kinase. Elute the bound kinase and quantify via quantitative PCR (qPCR) of the DNA tag.
-
Hit Triage: Calculate the percentage of inhibition. Kinases showing >80% inhibition at 1 µM proceed to an 11-point dose-response curve to determine the dissociation constant ( Kd ).
Tier 2: Orthogonal Validation via TR-FRET (Functional Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its long-lifetime fluorophores (e.g., Terbium) eliminate background fluorescence caused by library compounds, ensuring high data trustworthiness [4].
-
Master Mix Preparation: Prepare a reaction mix containing the target kinase (e.g., CDK2), a fluorescein-labeled substrate (e.g., poly-GAT), and ATP at its specific Km concentration. Rationale: Testing at the ATP Km ensures that the assay is sensitive to ATP-competitive inhibitors like 6-anilinopurines.
-
Reaction: Add the purine inhibitor in a serial dilution. Incubate for 60 minutes at room temperature.
-
Detection & Quench: Add Terbium (Tb)-labeled anti-phospho antibody and EDTA. Rationale: EDTA chelates magnesium, immediately halting kinase activity, while the Tb-antibody binds the phosphorylated substrate.
-
Readout: Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein FRET). Calculate the 520/495 ratio.
-
Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.5 validates the assay's robustness.
Fig 2: Two-tiered high-throughput workflow for profiling kinase inhibitor cross-reactivity.
References
-
Fabian, M. A., et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology 23.3 (2005): 329-336.[Link]
-
Furet, P., et al. "Dianilinophthalimides: potent and selective, ATP-competitive inhibitors of the EGF-receptor protein tyrosine kinase." ResearchGate (1997).[Link]
-
HMS LINCS Project. "Data - GSK-461364A KINOMEscan Protocol." Harvard Medical School (2011). [Link]
A Comparative Guide to the IC50 Values of (9-Methyl-9H-purin-6-yl)-phenyl-amine Derivatives as Potent Kinase Inhibitors
This guide provides an in-depth comparison of the inhibitory activities (IC50 values) of a series of (9-Methyl-9H-purin-6-yl)-phenyl-amine derivatives. Our focus is on their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The Purine Scaffold in Kinase Inhibition
The purine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous molecules and a multitude of synthetic drugs. Its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase-catalyzed reactions, makes it an ideal starting point for the design of competitive kinase inhibitors. The (9-Methyl-9H-purin-6-yl)-phenyl-amine framework, in particular, offers a versatile platform for structural modifications to achieve high potency and selectivity against specific kinase targets. By substituting the N9 position with a methyl group, we can prevent N9-ribosylation, a common metabolic pathway for purine analogs, thereby enhancing their drug-like properties.
In this guide, we will delve into the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of IC50 Values: Unraveling Structure-Activity Relationships
To illustrate the impact of structural modifications on inhibitory potency, we will analyze data from a closely related series of 2-arylaminopurines with various substitutions at the C6 position, which provides valuable insights applicable to the (9-Methyl-9H-purin-6-yl)-phenyl-amine scaffold. The following table summarizes the IC50 values of these derivatives against CDK2/cyclin E.
| Compound ID | C6-Substituent on Purine Ring | R-group on Phenyl-amine | IC50 (µM) against CDK2/cyclin E[1][2][3] |
| 1 | H | 4-SO2NH2 | >100 |
| 2 | OMe | 4-SO2NH2 | 0.026 |
| 3 | OEt | 4-SO2NH2 | 0.008 |
| 4 | OPr | 4-SO2NH2 | 0.010 |
| 5 | O-nBu | 4-SO2NH2 | 0.004 |
| 6 | O-iBu | 4-SO2NH2 | 0.004 |
| 7 | Phenyl | 4-SO2NH2 | 0.070 |
| 8 | 3-Biphenyl | 4-SO2NH2 | 0.044 |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key trends:
-
The Indispensable Role of the C6-Substituent: The unsubstituted purine core (Compound 1) is inactive, highlighting the critical importance of a substituent at the C6 position for CDK2 inhibition.
-
Impact of Alkoxy Chain Length: The introduction of a methoxy group at C6 (Compound 2) dramatically increases potency. Elongating the alkoxy chain from methoxy to n-butoxy (Compounds 2-5) generally leads to a further enhancement of inhibitory activity, with the n-butyl and isobutyl derivatives (Compounds 5 and 6) exhibiting the highest potency in this series. This suggests that the hydrophobic pocket in the ATP-binding site of CDK2 can accommodate and favorably interact with these larger alkyl groups.
-
Aromatic Substituents: Replacing the alkoxy group with a phenyl ring (Compound 7) maintains good inhibitory activity. Further extension to a 3-biphenyl moiety (Compound 8) also results in a highly potent inhibitor. This indicates that the active site can accommodate bulky aromatic systems, which can form favorable pi-stacking and hydrophobic interactions. The high potency of compound 8 (IC50 = 44 nM) coupled with its significant selectivity over other CDKs makes it a valuable lead compound for further investigation[1][2][3].
The CDK2/Cyclin E Signaling Pathway: A Key Regulator of Cell Proliferation
CDK2, in complex with its regulatory partner Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[4][5][6] This transition is a critical checkpoint that commits a cell to DNA replication and subsequent division. The primary substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb).
As depicted in the diagram, growth factor signaling leads to the activation of Cyclin D/CDK4/6, which initiates the phosphorylation of pRb. This partially phosphorylated pRb allows for the transcription of E2F target genes, including Cyclin E. The newly synthesized Cyclin E then binds to CDK2, forming the active CDK2/Cyclin E complex. This complex further phosphorylates pRb, leading to its complete inactivation and the release of the E2F transcription factor. Liberated E2F then promotes the transcription of genes necessary for DNA synthesis, driving the cell into the S phase.
(9-Methyl-9H-purin-6-yl)-phenyl-amine derivatives, by competitively inhibiting the ATP-binding site of CDK2, block the phosphorylation of pRb. This prevents the release of E2F and halts the cell cycle at the G1/S checkpoint, ultimately leading to the inhibition of cancer cell proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
To ensure the trustworthiness and reproducibility of the presented IC50 data, a detailed, self-validating experimental protocol is essential. The following is a representative step-by-step methodology for determining the IC50 values of (9-Methyl-9H-purin-6-yl)-phenyl-amine derivatives against CDK2/cyclin E using the ADP-Glo™ Kinase Assay, a robust and widely used platform.[7][8][9][10][11]
Objective: To determine the concentration of a (9-Methyl-9H-purin-6-yl)-phenyl-amine derivative that inhibits 50% of CDK2/cyclin E activity.
Materials:
-
Recombinant human CDK2/cyclin E enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
(9-Methyl-9H-purin-6-yl)-phenyl-amine derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the (9-Methyl-9H-purin-6-yl)-phenyl-amine derivative in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only).
-
-
Kinase Reaction Setup:
-
In a 384-well white microplate, add 2.5 µL of each inhibitor concentration to the respective wells.
-
Prepare a master mix containing the CDK2/cyclin E enzyme and the histone H1 substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for CDK2.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data by setting the luminescence of the vehicle control as 100% kinase activity and the luminescence of a "no enzyme" control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The (9-Methyl-9H-purin-6-yl)-phenyl-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship analysis, based on closely related 2-arylaminopurines, demonstrates that strategic modifications at the C6 position of the purine ring can significantly enhance inhibitory activity against CDK2. The detailed experimental protocol provided offers a robust framework for the accurate determination of IC50 values, ensuring the generation of reliable and reproducible data. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
-
Cyclin E/Cdk2 - Wikipedia. Available at: [Link]
-
Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC. Available at: [Link]
-
CDK Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
Kinase assays IC50 determination - Bio-protocol. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors; Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Available at: [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. Available at: [Link]
-
Cyclin E and CDK-2 regulate proliferative cell fate and cell cycle progression in the C. elegans germline - PMC. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ResearchGate. Available at: [Link]
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- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
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- 11. promega.com [promega.com]
Comprehensive Safety and Handling Guide for (9-Methyl-9H-purin-6-yl)-phenyl-amine
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of (9-Methyl-9H-purin-6-yl)-phenyl-amine, a compound belonging to the aromatic amine and purine derivative classes. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the known hazards of structurally similar chemicals, adopting a conservative approach to ensure the highest level of safety in all laboratory operations.
Understanding the Potential Hazards: A Proactive Stance
(9-Methyl-9H-purin-6-yl)-phenyl-amine is an aromatic amine and a purine derivative. Aromatic amines as a class are associated with significant health risks.[1][2][3][4] Many are known or suspected to be toxic if swallowed, in contact with skin, or inhaled.[1][5] Hazards can include:
-
Carcinogenicity and Mutagenicity: Aromatic amines have been linked to an increased risk of cancer and may cause genetic defects.[2][5]
-
Organ Damage: Prolonged or repeated exposure can lead to organ damage.[1][5]
-
Skin and Eye Damage: Direct contact can cause serious eye damage and allergic skin reactions.[1][5]
-
Aquatic Toxicity: Many aromatic amines are toxic to aquatic life with long-lasting effects.[1][5]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling (9-Methyl-9H-purin-6-yl)-phenyl-amine. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemically resistant, powder-free nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For prolonged contact, consider thicker gloves.[6][7][8] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Body Protection | Lab Coat/Gown | A buttoned, long-sleeved lab coat is required. For procedures with a higher risk of contamination, a disposable gown with a solid front and tight-fitting cuffs is recommended.[9] |
| Respiratory Protection | Respirator | For handling the solid compound outside of a certified chemical fume hood or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) is necessary.[6][10][11][12][13] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Note on Glove Selection: While nitrile gloves are a common choice, their resistance to specific aromatic amines can vary.[8] It is crucial to consult glove manufacturers' compatibility charts for specific breakthrough times.[14][15][16][17] If a suitable glove is not listed, it is advisable to test the glove material for resistance before use.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling (9-Methyl-9H-purin-6-yl)-phenyl-amine minimizes the risk of exposure. The following workflow outlines the key steps for safe handling.
Caption: A step-by-step workflow for the safe handling of (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
-
-
Weighing and Reconstitution:
-
When weighing the solid compound, do so within the fume hood.
-
To prevent aerosolization, add the solvent to the solid slowly and carefully during reconstitution.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling Decontamination:
-
After completing your work, wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate decontaminating solution.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of (9-Methyl-9H-purin-6-yl)-phenyl-amine and any contaminated materials is crucial to protect both personnel and the environment.[18] Amines should be treated as hazardous waste and segregated from other waste streams.[18][19]
Caption: A clear workflow for the proper segregation and disposal of waste contaminated with (9-Methyl-9H-purin-6-yl)-phenyl-amine.
Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with (9-Methyl-9H-purin-6-yl)-phenyl-amine, such as gloves, absorbent paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9] Do not dispose of this chemical down the drain.[18]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Disposal Procedure:
Conclusion: A Culture of Safety
The responsible handling of (9-Methyl-9H-purin-6-yl)-phenyl-amine is a shared responsibility. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this and other potentially hazardous compounds. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the diligent use of protective measures, is the cornerstone of a safe and productive research environment.
References
-
Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]
-
How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]
-
3M Respirator Selection Guide - 3M Singapore. Retrieved from [Link]
-
How to choose the correct respirator - uvex safety. Retrieved from [Link]
-
Glove Compatibility - CP Lab Safety. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Aromatic Amines Hazcard Overview | PDF - Scribd. Retrieved from [Link]
-
N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Safety Data Sheets. Retrieved from [Link]
-
3M Respirator Selection Guide. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Retrieved from [Link]
- Aromatic Amines → Term - Pollution → Sustainability Directory
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- 2. researchgate.net [researchgate.net]
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- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
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- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
